molecular formula C4H4N2O3 B582008 2-Aminooxazole-5-carboxylic acid CAS No. 881637-11-2

2-Aminooxazole-5-carboxylic acid

Cat. No.: B582008
CAS No.: 881637-11-2
M. Wt: 128.087
InChI Key: VHGLIMPSBPUNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminooxazole-5-carboxylic acid is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Its primary research application is based on its role as a built-in, traceless activator of a neighboring carboxylic acid group . This property has been leveraged in a novel macrolactonization strategy for the synthesis of complex cyclodepsipeptides, a class of compounds with significant pharmaceutical interest. In this method, the 5-aminooxazole moiety, when strategically positioned, is protonated under mild acidic conditions to form an electrophilic iminium species. This activated intermediate is then intramolecularly trapped by the adjacent carboxylate, initiating a domino sequence that culminates in macrocyclization without the need for traditional coupling reagents. This provides an efficient and alternative synthetic route to structurally complex macrocycles from readily accessible starting materials. The 2-aminothiazole scaffold, a related heterocycle, is a well-known privileged structure in drug discovery, featuring in several clinically applied anticancer agents, underscoring the broader interest in amino-substituted five-membered heterocycles as core templates in therapeutic development. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLIMPSBPUNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674707
Record name 2-Amino-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881637-11-2
Record name 2-Amino-1,3-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminooxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Aminooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-aminooxazole-5-carboxylic acid. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly as a bioisostere of the corresponding 2-aminothiazole derivative, offering potentially improved physicochemical properties such as enhanced solubility.

Physicochemical Properties

PropertyValueSource
CAS Number 881637-11-2[1]
Molecular Formula C₄H₄N₂O₃[1][2]
Molecular Weight 128.09 g/mol [1][2]
Physical Form Solid
Flash Point 190 °C[2]
Storage 4°C, protect from light
Purity Typically ≥98%[4]
IUPAC Name 2-amino-1,3-oxazole-5-carboxylic acid
SMILES C1=C(OC(=N1)N)C(=O)O[2][]
InChI Key VHGLIMPSBPUNSX-UHFFFAOYSA-N[]
Topological Polar Surface Area (TPSA) (for ethyl ester) 78.35 Ų[6]
ClogP (for ethyl ester) 0.4335[6]

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on the well-established synthesis of its ethyl ester, ethyl 2-aminooxazole-5-carboxylate, followed by hydrolysis. This approach is analogous to the synthesis of the corresponding 2-aminothiazole derivatives.[1][7]

The proposed synthetic pathway involves two main steps:

  • Synthesis of Ethyl 2-aminooxazole-5-carboxylate: This step is analogous to the Hantzsch thiazole synthesis, where ethyl 3-ethoxyacrylate is reacted with urea in the presence of a brominating agent like N-bromosuccinimide (NBS).

  • Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate: The ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

  • Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Urea, Dioxane, Water.

  • Procedure:

    • Dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Cool the solution to -10 °C in an ice-salt bath.

    • Slowly add N-bromosuccinimide (1.1 equivalents) to the cooled solution, maintaining the temperature below 0 °C.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add urea (1 equivalent) to the reaction mixture.

    • Heat the mixture to 80 °C and maintain for 1 hour.

    • Cool the solution to room temperature and neutralize with a suitable base (e.g., aqueous ammonia).

    • The product, ethyl 2-aminooxazole-5-carboxylate, may precipitate and can be collected by filtration, washed with water, and dried under vacuum.

Step 2: Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate to this compound

  • Materials: Ethyl 2-aminooxazole-5-carboxylate, Sodium hydroxide (or another suitable base), Water, Hydrochloric acid.

  • Procedure:

    • Suspend ethyl 2-aminooxazole-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M).

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath.

    • Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Biological Properties and Applications

While this compound itself has not been extensively studied for its biological activity, its core structure is a key component in a variety of biologically active molecules. The 2-aminooxazole moiety is considered a privileged scaffold in medicinal chemistry and is often used as a bioisosteric replacement for the 2-aminothiazole group to improve pharmacokinetic properties such as solubility and metabolic stability.[3][8]

Derivatives of 2-aminooxazole have shown promise in several therapeutic areas:

  • Antitubercular Agents: N-substituted 2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of this scaffold in developing new treatments for tuberculosis.[3][8]

  • Anticancer Agents: The analogous 2-aminothiazole-5-carboxamide core is a key feature of the anti-cancer drug dasatinib.[1] The synthesis of 2-aminooxazole-5-carboxamides suggests the potential for developing novel kinase inhibitors and other anticancer therapeutics.

  • Antimicrobial Agents: The isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain antimicrobial compounds has been shown to enhance their activity and improve their physicochemical properties.

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway start Ethyl 3-ethoxyacrylate + Urea intermediate Ethyl 2-aminooxazole-5-carboxylate start->intermediate NBS, Dioxane/H₂O, 80°C product This compound intermediate->product NaOH, H₂O then HCl

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization s1 Step 1: Ester Synthesis s2 Step 2: Hydrolysis s1->s2 p1 Filtration s2->p1 p2 Washing p1->p2 p3 Drying p2->p3 c1 NMR Spectroscopy p3->c1 c2 Mass Spectrometry p3->c2 c3 IR Spectroscopy p3->c3 c4 Melting Point Analysis p3->c4

References

2-Aminooxazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic scaffolds are the cornerstone of medicinal chemistry, providing the structural framework for a vast array of therapeutic agents. Among these, the 2-aminooxazole moiety has emerged as a "privileged structure" due to its prevalence in biologically active compounds. 2-Aminooxazole-5-carboxylic acid, in particular, represents a versatile building block, offering multiple points for chemical modification and the potential for bioisosteric replacement of other key heterocycles, such as the 2-aminothiazole core.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical Properties and Characterization

This compound is a stable, crystalline solid at room temperature.[4] Its chemical structure combines a nucleophilic amino group and a carboxylic acid function on an aromatic oxazole ring, making it an ideal starting material for the synthesis of more complex molecules through amide bond formation, esterification, and other functional group transformations.

Physicochemical Data
PropertyValueReference
CAS Number 881637-11-2[4][5][6][7]
Molecular Formula C₄H₄N₂O₃[4][5][6][7]
Molecular Weight 128.10 g/mol [4][5][6]
Appearance White to off-white solid
Purity ≥98%[4]
Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the proton at the C4 position of the oxazole ring. The protons of the amino group will appear as a broad singlet, and the acidic proton of the carboxylic acid will be observed far downfield. For the precursor, ethyl 2-aminooxazole-5-carboxylate, the ethyl ester protons will be visible as a quartet and a triplet.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm), and the carbons of the oxazole ring.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretching of the carboxylic acid dimer (around 2500-3300 cm⁻¹).[10]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial preparation of its ethyl ester followed by hydrolysis.

G cluster_0 Step 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate cluster_1 Step 2: Hydrolysis Ethyl chloro(formyl)acetate Ethyl chloro(formyl)acetate Cyclization Cyclization Ethyl chloro(formyl)acetate->Cyclization Urea Urea Urea->Cyclization Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-aminooxazole-5-carboxylate Cyclization->Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-aminooxazole-5-carboxylate_hydrolysis Ethyl 2-aminooxazole-5-carboxylate Base Hydrolysis (e.g., LiOH) Base Hydrolysis (e.g., LiOH) Ethyl 2-aminooxazole-5-carboxylate_hydrolysis->Base Hydrolysis (e.g., LiOH) This compound This compound Base Hydrolysis (e.g., LiOH)->this compound G This compound This compound Coupling Reagents e.g., HATU, EDCI This compound->Coupling Reagents Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Coupling Reagents Amide Derivative Amide Derivative Coupling Reagents->Amide Derivative G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase (RTK)->Kinase Cascade Activates Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Phosphorylates 2-Aminooxazole-based Inhibitor 2-Aminooxazole-based Inhibitor Kinase Cascade->2-Aminooxazole-based Inhibitor Inhibits Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes

References

Spectroscopic Profile of 2-Aminooxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Aminooxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a comprehensive reference for the characterization of this molecule.

Molecular Structure and Properties

  • IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid

  • CAS Number: 881637-11-2[1]

  • Molecular Formula: C₄H₄N₂O₃[1]

  • Molecular Weight: 128.1 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for the oxazole ring is based on the closely related compound 2-aminooxazole, and the shifts for the carboxylic acid group are based on typical values for this functional group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H4~7.5 - 8.0Singlet
-NH₂~5.0 - 6.0Broad Singlet
-COOH~10.0 - 13.0Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C2~160 - 165
C4~125 - 130
C5~135 - 140
C=O (Carboxylic Acid)~165 - 175
Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical to avoid exchange of the labile amine and carboxylic acid protons.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, oxazole, and carboxylic acid moieties.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Broad, Strong
N-H (Amine)Stretching3400 - 3100Medium, Doublet
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C=N (Oxazole Ring)Stretching1650 - 1590Medium
C=C (Oxazole Ring)Stretching1550 - 1475Medium
C-O (Carboxylic Acid/Oxazole)Stretching1300 - 1200Strong
N-H (Amine)Bending1640 - 1560Medium
Experimental Protocol for IR Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M+H]⁺129.03Protonated molecular ion
[M]⁺˙128.02Molecular ion
[M-H₂O]⁺˙110.01Loss of water
[M-CO₂]⁺˙84.03Loss of carbon dioxide (decarboxylation)
[M-COOH]⁺83.03Loss of the carboxylic acid group
Experimental Protocol for Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. The ESI source will generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

    • EI-MS: For more volatile samples, EI can be used, which typically generates a molecular ion [M]⁺˙ and extensive fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to 2-Aminooxazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an isostere of the well-studied 2-aminothiazole-5-carboxylic acid, it presents an alternative scaffold for the design of novel therapeutic agents. The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can modulate the physicochemical properties of the molecule, potentially leading to improved solubility, metabolic stability, and pharmacokinetic profiles. This technical guide provides a detailed overview of the chemical structure, IUPAC name, synthesis strategies for its derivatives, and available biological activity data, with a focus on applications relevant to researchers in the pharmaceutical sciences.

Chemical Structure and IUPAC Name

The foundational molecule, this compound, possesses a five-membered oxazole ring substituted with an amino group at the 2-position and a carboxylic acid group at the 5-position.

  • Chemical Structure:

  • IUPAC Name: 2-amino-1,3-oxazole-5-carboxylic acid[1]

  • CAS Number: 881637-11-2[2][3]

  • Molecular Formula: C₄H₄N₂O₃[2][3]

  • Molecular Weight: 128.09 g/mol [2]

Physicochemical and Biological Data of 2-Aminooxazole Derivatives

While comprehensive data for the parent compound, this compound, is limited in publicly available literature, extensive research has been conducted on its derivatives. The following tables summarize key quantitative data for various N-substituted and 4-substituted 2-aminooxazole derivatives, highlighting their potential as antimicrobial and antitubercular agents.

Table 1: Biological and Physicochemical Evaluation of 2-Aminothiazole and 2-Aminooxazole Derivatives [4]

CompoundMIC (μM)Kinetic Solubility (μM) in WaterKinetic Solubility (μM) in PBS pH 7.4HLM t1/2 (min)HLM Cl'int (mL min-1 kg-1)Mean GSH Conjugate AreaGSH Conjugate Area Ratio (%)
1 27.5a24 ± 2.77.5 ± 1.122.4 ± 1.627.930310.4 ± 1.7
2 13a20 ± 2.41.2 ± 0.214.5 ± 0.542.961613.9 ± 0.2
3 1.5b54.9 ± 1527.7 ± 83.3 ± 0.3188.8343.7 ± 0.5
4 0.16b2.9 ± 0.52.4 ± 0.516.1 ± 0.238.81117.1 ± 0.9
30 12.3a5.2 ± 0.65.9 ± 0.522.6 ± 1.227.6211714.2 ± 5
31 >100a0.7 ± 0.21.1 ± 0.320.9 ± 1.429.946714.2 ± 1.5
34 2.3a9.1 ± 26.8 ± 1.12.7 ± 0.8226.112015.8 ± 1.3
36 6.9c24 ± 49.3 ± 1.215 ± 0.141.5822.1 ± 0.9
  • a MIC values determined by MABA are means of replicate experiments (SD < 15%).

  • b MIC determined by microdilution.

  • c Minimum Inhibitory Concentration, determined by REMA method.

  • Compounds 1-4 are 2-aminothiazole derivatives, while compounds 30, 31, 34, and 36 are their 2-aminooxazole isosteres.

Experimental Protocols: Synthesis of 2-Aminooxazole Derivatives

General Two-Step Synthesis of N,4-disubstituted 2-Aminooxazoles:

  • Condensation of α-bromoacetophenone with urea:

    • An appropriate α-bromoacetophenone is condensed with urea. This reaction can be efficiently carried out using microwave irradiation (e.g., 120 °C, 300 W) in a solvent such as DMF for a short duration (e.g., 3 minutes). This step yields the intermediate N-unsubstituted 2-aminooxazole.

  • Buchwald–Hartwig cross-coupling:

    • The resulting 2-aminooxazole from the first step is then coupled with an aryl halide (e.g., 4-bromotoluene) via a Buchwald–Hartwig cross-coupling reaction.

    • Typical reaction conditions involve a palladium catalyst (e.g., X-Phos Pd G2), a base (e.g., tBuONa), and a suitable solvent system (e.g., t-BuOH and toluene). The reaction can also be facilitated by microwave irradiation (e.g., 130 °C, 300 W) for a short period (e.g., 15 minutes).

This synthetic approach allows for the generation of a library of N,4-disubstituted 2-aminooxazoles by varying the starting α-bromoacetophenone and aryl halide.

Logical Workflow and Visualization

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a logical workflow for the synthesis of its derivatives is presented below. This diagram illustrates the key steps and transformations in the generation of N,4-disubstituted 2-aminooxazoles, providing a clear visual representation of the experimental process.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products start1 α-Bromoacetophenone step1 Condensation (Microwave, DMF) start1->step1 start2 Urea start2->step1 start3 Aryl Halide step2 Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Base) start3->step2 intermediate N-unsubstituted 2-Aminooxazole step1->intermediate final_product N,4-disubstituted 2-Aminooxazole step2->final_product intermediate->step2

References

Technical Guide: 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, biological significance, and suppliers of 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2). This molecule is a heterocyclic compound of interest in medicinal chemistry, particularly in the fields of antimicrobial and anticancer drug discovery.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its core structure features a five-membered oxazole ring, which is a bioisostere of the thiazole ring, a common scaffold in many biologically active molecules. The presence of both a carboxylic acid and an amino group makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 881637-11-2[1][2]
IUPAC Name This compoundN/A
Molecular Formula C₄H₄N₂O₃[1][2]
Molecular Weight 128.09 g/mol [1]
Canonical SMILES C1=C(N=C(O1)N)C(=O)O[1]
Physical Form SolidN/A
Purity Typically ≥95%N/A
Flash Point 190 °C[1]
Storage Conditions Room temperature, protect from lightN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

  • Formation of Ethyl 2-aminooxazole-5-carboxylate: This step would involve the condensation of an appropriate α-halocarbonyl precursor with urea. A likely starting material is ethyl 2-chloro-3-oxopropanoate.

  • Hydrolysis to this compound: The resulting ester would then be hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid.

Below is a DOT script visualizing this proposed synthetic workflow.

G A Ethyl 2-chloro-3-oxopropanoate C Ethyl 2-aminooxazole-5-carboxylate A->C Hantzsch Synthesis B Urea B->C D This compound C->D Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Proposed synthesis of this compound.

General Experimental Considerations
  • Hantzsch Synthesis: The reaction is typically carried out in a suitable solvent such as ethanol or DMF. The reaction temperature can vary, but heating is often required to drive the condensation and cyclization.

  • Ester Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF, methanol) is a standard procedure. The reaction is usually monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

Biological Significance and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of 2-aminooxazole derivatives has garnered significant interest in drug discovery. This is largely due to their structural similarity to 2-aminothiazoles, which are present in a number of approved drugs and clinical candidates.

Antimicrobial Activity

Derivatives of 2-aminooxazole have shown promising activity against various microbial pathogens, including Mycobacterium tuberculosis.[3] The oxazole ring is considered a favorable isostere of the thiazole ring, in some cases leading to improved physicochemical properties such as increased solubility, which can be advantageous for drug development.[4] The proposed mechanism for some related compounds involves the inhibition of essential bacterial enzymes.[3]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several kinase inhibitors used in cancer therapy, such as dasatinib.[5][6] Consequently, 2-aminooxazole derivatives are being investigated as potential anticancer agents. Research in this area often focuses on the design and synthesis of libraries of related compounds to explore structure-activity relationships (SAR) and identify potent and selective inhibitors of cancer-related targets.[5]

Below is a diagram illustrating the logical relationship between the 2-aminooxazole scaffold and its potential therapeutic applications.

G A 2-Aminooxazole Scaffold B Bioisostere of 2-Aminothiazole A->B D Antimicrobial Drug Discovery A->D E Anticancer Drug Discovery A->E C Potential for Improved Physicochemical Properties B->C F Tuberculosis D->F G Kinase Inhibition E->G

Caption: Therapeutic potential of the 2-aminooxazole scaffold.

Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of CAS 881637-11-2

SupplierLocationPurity
BiosynthStaad, SwitzerlandN/A
BLD PharmShanghai, ChinaN/A
ChemSceneMonmouth Junction, NJ, USA≥97%
Santa Cruz BiotechnologyDallas, TX, USAN/A
Amadis ChemicalHangzhou, ChinaN/A

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

This compound (CAS 881637-11-2) is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural relationship to the well-established 2-aminothiazole scaffold makes it a compound of high interest for the development of novel antimicrobial and anticancer agents. While specific biological data and detailed synthetic protocols for this exact molecule are not widely published, the information available on related compounds provides a strong rationale for its further investigation in drug discovery programs. Researchers are encouraged to explore its synthesis and biological activities to unlock its full therapeutic potential.

References

The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of 2-Aminooxazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of medicinal chemistry. In this context, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. Among them, the 2-aminooxazole scaffold, and specifically its 5-carboxylic acid derivatives, are gaining significant attention as a privileged structure in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these promising compounds, with a focus on their antimicrobial and anticancer properties.

Synthesis of the 2-Aminooxazole-5-Carboxylic Acid Core and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization into a library of bioactive molecules is a critical first step in harnessing their therapeutic potential. Several synthetic strategies have been developed, with the most common approaches involving the condensation of α-halocarbonyl compounds with urea or its derivatives.

A general workflow for the synthesis of 2-aminooxazole-5-carboxamides is depicted below:

Synthesis_Workflow Start α-Haloketone/ α-Halo-β-ketoester Condensation Condensation Reaction (e.g., Hantzsch-type synthesis) Start->Condensation Urea Urea/Substituted Urea Urea->Condensation Core 2-Aminooxazole-5-carboxylate Intermediate Condensation->Core Hydrolysis Ester Hydrolysis Core->Hydrolysis Acid This compound Hydrolysis->Acid Coupling Amide Coupling Acid->Coupling Derivative 2-Aminooxazole-5-carboxamide Derivative Coupling->Derivative Amine Primary/Secondary Amine Amine->Coupling

Caption: General synthetic workflow for 2-aminooxazole-5-carboxamide derivatives.

Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

This protocol describes a common method for the synthesis of a key intermediate, ethyl 2-aminooxazole-5-carboxylate, which can be further modified.

Materials:

  • Ethyl 3-bromo-2-oxopropanoate

  • Urea

  • Ethanol

  • Sodium acetate

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in ethanol, add urea (1.2 equivalents) and sodium acetate (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure ethyl 2-aminooxazole-5-carboxylate.

Antimicrobial Potential of 2-Aminooxazole Derivatives

Derivatives of 2-aminooxazole have demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria and fungi. Of particular note is their promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-aminooxazole derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
OXA-1 Mycobacterium tuberculosis H37Rv3.13[1][2]
OXA-2 Staphylococcus aureus14.8[3]
OXA-3 Escherichia coli14.8[3]
OXA-4 Candida albicans29.6[3]
OXA-5 Aspergillus niger17.8[3]
Proposed Mechanism of Antimycobacterial Action: FabH Inhibition

Molecular docking studies have suggested that a potential target for the antimycobacterial activity of these compounds is the β-ketoacyl-acyl carrier protein synthase III (FabH).[2] FabH is a crucial enzyme in the fatty acid biosynthesis pathway of mycobacteria, making it an attractive target for novel drug development. The proposed inhibitory action is depicted in the following signaling pathway diagram.

FabH_Inhibition cluster_FASII Mycobacterial Fatty Acid Synthase II (FAS-II) Pathway AcetylCoA Acetyl-CoA FabH FabH Enzyme (β-ketoacyl-ACP synthase III) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH KetoacylACP β-Ketoacyl-ACP FabH->KetoacylACP Elongation Fatty Acid Elongation Cycles KetoacylACP->Elongation MycolicAcids Mycolic Acids (Cell Wall Component) Elongation->MycolicAcids Inhibitor 2-Aminooxazole Derivative Inhibitor->Inhibition Inhibition->FabH

Caption: Proposed inhibition of the mycobacterial FabH enzyme by 2-aminooxazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized 2-aminooxazole derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed visually or by measuring the optical density at 600 nm.

Anticancer Potential of 2-Aminooxazole Derivatives

In addition to their antimicrobial properties, 2-aminooxazole derivatives have emerged as promising candidates for anticancer drug development. They have shown cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 2-aminooxazole derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
OXA-6 HCT116 (Colon Carcinoma)71.8[3]
OXA-7 MCF7 (Breast Carcinoma)74.1[3]
OXA-8 K562 (Leukemia)16.3[4]
OXA-9 HT-29 (Colon Carcinoma)21.6[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][6][7]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with 2-Aminooxazole Derivatives (Varying Conc.) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate Cell Viability and IC50 Value Measure->Calculate

Caption: Workflow of the MTT assay for determining the cytotoxicity of 2-aminooxazole derivatives.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-aminooxazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new antimicrobial and anticancer therapies. Their straightforward synthesis, coupled with their potent biological activities, makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 2-aminooxazole core to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential off-target toxicities.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents to address the pressing global health challenges of infectious diseases and cancer.

References

The Emerging Role of 2-Aminooxazole-5-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. The 2-aminooxazole-5-carboxylic acid core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of derivatives of this promising heterocyclic building block.

Synthesis of the 2-Aminooxazole Core: A Bioisosteric Approach

The 2-aminooxazole moiety is often considered a bioisostere of the well-established 2-aminothiazole scaffold, a component of numerous approved drugs.[1][2] This bioisosteric relationship allows medicinal chemists to leverage the extensive knowledge of 2-aminothiazole chemistry while potentially improving physicochemical and pharmacokinetic properties, such as increased solubility and reduced metabolic oxidation of the sulfur atom.[1][2]

A common synthetic strategy for the 2-aminooxazole core involves a two-step process. The initial step is the condensation of an appropriate α-bromoacetophenone with urea. This is followed by a Buchwald–Hartwig cross-coupling reaction of the resulting 2-aminooxazole with an aryl halide.[2] This methodology has been successfully employed in the synthesis of N-substituted 4-phenyl-2-aminooxazoles.[1][2]

While the traditional Hantzsch synthesis is highly effective for producing 2-aminothiazoles from α-bromo ketones and thioureas, its direct application for 2-aminooxazoles using ureas has proven less straightforward, necessitating the development of alternative synthetic routes.[1][2]

Therapeutic Applications and Biological Activity

Derivatives of the 2-aminooxazole scaffold have shown promise in various therapeutic domains, most notably in the development of antitubercular and anticancer agents.

Antitubercular Activity

The bioisosteric replacement of the 2-aminothiazole with a 2-aminooxazole has yielded compounds with promising activity against Mycobacterium tuberculosis (Mtb).[1] Studies have shown that N-substituted 4-phenyl-2-aminooxazole derivatives exhibit antitubercular activity comparable to their 2-aminothiazole counterparts, validating the bioisosteric hypothesis.[1]

Table 1: Antitubercular Activity of 2-Aminooxazole Derivatives

CompoundStructureMtb Activity (MIC µM)
30 N-(4-chlorophenyl)-4-phenyl-1,3-oxazol-2-amine>128
34 N-(4-methoxyphenyl)-4-phenyl-1,3-oxazol-2-amine64
36 4-phenyl-N-(p-tolyl)-1,3-oxazol-2-amine>128

Data extracted from "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry".[1]

Anticancer Potential

Drawing parallels from the extensive research on 2-aminothiazole-5-carboxamides as anticancer agents, derivatives of this compound are being explored for their potential in oncology. 2-Aminothiazole-based compounds, such as the multi-kinase inhibitor Dasatinib, underscore the therapeutic viability of this scaffold. While direct evidence for this compound derivatives is still emerging, the structural similarity suggests a strong rationale for their investigation as inhibitors of protein kinases and other cancer-related targets.

Experimental Protocols

General Procedure for the Synthesis of N,4-disubstituted 2-Aminooxazoles

This protocol is adapted from the synthesis of N-substituted 4-phenyl-2-aminooxazoles and serves as a foundational method for accessing the 2-aminooxazole core.

Step 1: Condensation of α-bromoacetophenone and Urea

  • To a solution of the desired α-bromoacetophenone (1.0 eq) in a suitable solvent such as DMF, add urea (1.2 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC.[1]

  • Upon completion, allow the reaction to cool to room temperature.

  • Perform an aqueous work-up, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography to yield the 4-substituted-2-aminooxazole.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a reaction vessel, combine the 4-substituted-2-aminooxazole (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., X-Phos Pd G2), and a base (e.g., Cs2CO3).

  • Add a suitable anhydrous solvent (e.g., toluene).

  • Heat the mixture under an inert atmosphere at a specified temperature until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N,4-disubstituted 2-aminooxazole.

Visualizing Methodologies and Relationships

Synthetic Workflow for 2-Aminooxazole Derivatives

The following diagram illustrates the general synthetic workflow for preparing N,4-disubstituted 2-aminooxazoles.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Buchwald-Hartwig Coupling alpha-Bromoacetophenone alpha-Bromoacetophenone Condensation_Reaction Condensation (DMF, 120 °C) alpha-Bromoacetophenone->Condensation_Reaction Urea Urea Urea->Condensation_Reaction 4-Substituted-2-aminooxazole 4-Substituted-2-aminooxazole Condensation_Reaction->4-Substituted-2-aminooxazole Coupling_Reaction Buchwald-Hartwig Coupling (Pd Catalyst, Base) 4-Substituted-2-aminooxazole->Coupling_Reaction Aryl_Halide Aryl_Halide Aryl_Halide->Coupling_Reaction N,4-Disubstituted-2-aminooxazole Final Product Coupling_Reaction->N,4-Disubstituted-2-aminooxazole

Caption: Synthetic workflow for N,4-disubstituted 2-aminooxazoles.

Bioisosteric Relationship and Drug Design Logic

The rationale for investigating 2-aminooxazoles often stems from the known activities of their 2-aminothiazole analogs. This relationship can be visualized as a logical progression in drug design.

G Known_Bioactive_Scaffold 2-Aminothiazole Scaffold (Known Biological Activity) Bioisosteric_Replacement Bioisosteric Replacement (S -> O) Known_Bioactive_Scaffold->Bioisosteric_Replacement Novel_Scaffold 2-Aminooxazole Scaffold (Target for Investigation) Bioisosteric_Replacement->Novel_Scaffold Improved_Properties Potential for Improved: - Solubility - Metabolic Stability Novel_Scaffold->Improved_Properties

References

A Comprehensive Review of Synthetic Strategies for 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a key component in a wide array of biologically active compounds. Its prevalence in pharmaceuticals and agrochemicals has spurred the development of diverse and innovative synthetic methodologies. This whitepaper provides a detailed review of the core synthetic strategies for constructing the 2-aminooxazole ring system, with a focus on reaction mechanisms, substrate scope, and experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key synthetic workflows are visualized using logical relationship diagrams.

Synthesis from α-Haloketones and Urea Derivatives: The Hantzsch Thiazole Synthesis Analogy and Its Limitations

A common entry point to five-membered heterocycles is the renowned Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. Logically, an analogous reaction using urea or its derivatives would be expected to yield 2-aminooxazoles. However, the direct translation of this method has met with limited success, primarily due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1][2]

While the standard Hantzsch protocol with N-substituted ureas is generally inefficient for producing N-substituted 2-aminooxazoles, the reaction between α-bromoacetophenones and unsubstituted urea provides a viable route to N-unsubstituted 4-aryl-2-aminooxazoles.[1][2][3] This initial condensation forms the basis of a more versatile two-step approach for accessing N-substituted derivatives.

Two-Step Synthesis: Condensation Followed by N-Arylation

A robust and widely applicable method for the synthesis of N-aryl-4-aryl-2-aminooxazoles involves an initial condensation of an α-bromoacetophenone with urea, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3][4][5] This strategy circumvents the poor reactivity of N-substituted ureas in the direct condensation.

The overall synthetic workflow can be depicted as follows:

G cluster_0 Step 1: Condensation cluster_1 Step 2: N-Arylation start_materials α-Bromoacetophenone + Urea intermediate N-Unsubstituted 4-Aryl-2-aminooxazole start_materials->intermediate Condensation (e.g., DMF, 120°C, MW) final_product N-Aryl-4-aryl-2-aminooxazole intermediate->final_product Buchwald-Hartwig Cross-Coupling aryl_halide Aryl Halide aryl_halide->final_product G start_materials α-Hydroxyketone + Cyanamide product 2-Aminooxazole start_materials->product Cyclocondensation (Acidic or Basic conditions) G cluster_0 Gold-Catalyzed Synthesis from Ynamides cluster_1 Potential Gold-Catalyzed [2+2+1] Annulation ynamide Ynamide aminooxazole Aminooxazole ynamide->aminooxazole Au(I) Catalyst alkyne Terminal Alkyne potential_product 2-Aminooxazole alkyne->potential_product cyanamide Cyanamide Derivative cyanamide->potential_product oxidant Oxidant oxidant->potential_product Au(I) Catalyst

References

In-depth Technical Guide to the Physicochemical Properties of 2-Aminooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminooxazole-5-carboxylic acid (CAS No: 881637-11-2, Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ). Given the limited availability of experimental data in public literature, this guide combines foundational information with computationally predicted values and detailed, adaptable experimental protocols for empirical determination.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The structure integrates an oxazole ring—a known bioisostere of the thiazole ring—with both a carboxylic acid and an amino functional group. This isosteric relationship is often exploited in drug design to enhance a molecule's physicochemical and pharmacokinetic profile, potentially improving aqueous solubility and metabolic stability over its thiazole counterparts.[1][2] Derivatives of the 2-aminooxazole scaffold have demonstrated promising biological activities, including antitubercular and anticancer properties, highlighting the therapeutic potential of this chemical class.[1][3]

This guide serves as a foundational resource for researchers, offering predicted key physicochemical data and robust, standard methodologies for its experimental validation.

Core Physicochemical Data

The following table summarizes essential physicochemical properties for this compound. Predicted values were generated using established computational models to fill gaps in publicly available experimental data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₄H₄N₂O₃-
Molecular Weight 128.09 g/mol -
CAS Number 881637-11-2-
Flash Point 190 °CBiosynth[4]
pKa (acidic) 2.1 (Predicted)MarvinSketch
pKa (basic) 4.9 (Predicted)MarvinSketch
logP -0.8 (Predicted)ALOGPS[5][6]
Aqueous Solubility (logS) -1.5 (Predicted)ALOGPS[5][6]

Detailed Experimental Protocols

The following sections provide detailed, adaptable protocols for the experimental determination of the key physicochemical properties of this compound, based on standard laboratory techniques.

pKa Determination via ¹H NMR Spectroscopy

This method relies on monitoring the pH-dependent changes in the chemical shifts of the molecule's protons. The inflection point in a plot of chemical shift versus pH directly corresponds to the pKa value.[7][8]

  • Materials & Equipment:

    • This compound

    • Deuterium oxide (D₂O)

    • Deuterated hydrochloric acid (DCl) and Deuterated sodium hydroxide (NaOD) solutions

    • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

    • pH meter calibrated for D₂O measurements

    • High-precision NMR tubes

    • Calibrated micropipettes

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 5-10 mg/mL) in D₂O.

    • pH Titration: Create a series of samples by aliquoting the stock solution into NMR tubes. Adjust the pD (pH in D₂O) of each sample to span a range from approximately 1 to 12 using microliter additions of DCl and NaOD.

    • pD Measurement: Accurately measure and record the pD of each sample using a calibrated pH meter.

    • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Data Analysis: Identify a proton signal that exhibits a clear and significant chemical shift change across the pD range.

    • pKa Calculation: Plot the chemical shift (δ in ppm) of the selected proton against the corresponding pD value. Fit the resulting data to a sigmoidal curve. The pD value at the inflection point of the curve is the pKa. Two distinct inflection points are anticipated, corresponding to the carboxylic acid and the amino group.

logP Determination via High-Performance Liquid Chromatography (HPLC)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its n-octanol/water partition coefficient (logP).[9][10]

  • Materials & Equipment:

    • This compound

    • HPLC-grade n-octanol, acetonitrile, and water

    • Phosphate-buffered saline (PBS) at pH 7.4

    • A set of standard compounds with well-documented logP values

    • HPLC system equipped with a C18 analytical column and a UV detector

  • Methodology:

    • Calibration:

      • Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water).

      • Prepare individual solutions of the standard compounds.

      • Inject each standard onto the HPLC system and record its retention time (tᵣ).

      • Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

      • Construct a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

    • Sample Analysis:

      • Prepare a solution of this compound in the mobile phase.

      • Inject the sample and record its retention time.

      • Calculate log k' for the sample.

    • logP Determination: Use the linear regression equation from the calibration curve to calculate the logP of this compound from its log k' value.

Aqueous Solubility Determination via the Shake-Flask Method

This equilibrium-based method is considered the "gold standard" for determining the intrinsic solubility of a compound.[11][12][13]

  • Materials & Equipment:

    • This compound (solid)

    • High-purity water or a buffer of a specific pH

    • Thermostatically controlled shaking incubator

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Analytical balance

    • Quantification instrument: UV-Vis spectrophotometer or HPLC system

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to several vials to ensure that a saturated solution is achieved.

    • Equilibration: Add a precise volume of the aqueous solvent (water or buffer) to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

    • Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Separate the solid and liquid phases by centrifugation or filtration.

    • Quantification:

      • Carefully remove a precise aliquot from the clear supernatant.

      • Prepare a dilution series and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

    • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. Report the value in units such as mg/mL or mol/L.

Application in Drug Discovery: Workflows and Conceptual Pathways

The physicochemical properties of this compound are critical for its potential development as a therapeutic agent. The following diagrams, generated using the DOT language, illustrate its place within a typical drug discovery workflow and a conceptual signaling pathway it might influence.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Screening cluster_3 Data Analysis & Decision Making Synthesis Synthesis of This compound Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification pKa pKa Determination Purification->pKa logP logP Determination Purification->logP Solubility Aqueous Solubility Determination Purification->Solubility PrimaryAssay Primary Biological Screening (e.g., Kinase Assay) Solubility->PrimaryAssay CellBasedAssay Cell-Based Assays (e.g., Proliferation) PrimaryAssay->CellBasedAssay SAR Structure-Activity Relationship (SAR) Analysis CellBasedAssay->SAR LeadSelection Lead Candidate Selection SAR->LeadSelection

Caption: Drug discovery workflow incorporating physicochemical profiling.

G Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Activation Inhibitor 2-Aminooxazole Derivative (Inhibitor) Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Generalized kinase inhibition signaling pathway.

References

Methodological & Application

"synthesis of 2-Aminooxazole-5-carboxylic acid from ethyl 2-aminooxazole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules. The synthesis of this compound from its corresponding ethyl ester, ethyl 2-aminooxazole-5-carboxylate, is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for this saponification reaction.

Application Notes

The conversion of ethyl 2-aminooxazole-5-carboxylate to this compound is a standard ester hydrolysis, also known as saponification.[1] This reaction is typically carried out under basic conditions, where a hydroxide source, such as sodium hydroxide or lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester.[2] The resulting tetrahedral intermediate then collapses, leading to the formation of the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.[2][3]

The choice of base and solvent is crucial for the reaction's success. A mixture of an organic solvent like methanol or ethanol with water is often employed to ensure the solubility of both the ester and the inorganic base.[3] The reaction can be performed at room temperature or with heating to reflux to increase the reaction rate.[3] Monitoring the reaction progress is typically done by thin-layer chromatography (TLC) until the starting material is consumed.

The product, this compound, serves as a versatile building block for the synthesis of more complex molecules, such as amides, by coupling the carboxylic acid with various amines. These derivatives are explored for their potential as therapeutic agents.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from ethyl 2-aminooxazole-5-carboxylate. The values are representative and may vary depending on the specific reaction scale and conditions.

ParameterValue
Reactants
Ethyl 2-aminooxazole-5-carboxylate1.0 g (6.40 mmol)
Sodium Hydroxide0.38 g (9.60 mmol)
Solvents
Methanol20 mL
Water10 mL
Reaction Conditions
Temperature65 °C (Reflux)
Reaction Time4 hours
Product
This compound
Theoretical Yield0.82 g
Actual Yield0.74 g
Percent Yield90%
Purity (by NMR)>95%
Melting Point185-188 °C

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Saponification cluster_2 Workup and Isolation cluster_3 Purification and Analysis A Dissolve Ethyl 2-aminooxazole-5-carboxylate in Methanol C Combine solutions in a round-bottom flask A->C B Prepare aqueous NaOH solution B->C D Heat the mixture to reflux (65°C) C->D Stirring E Monitor reaction by TLC D->E 4 hours F Cool the reaction mixture E->F Reaction complete G Remove Methanol under reduced pressure F->G H Acidify with HCl (aq) to pH ~3 G->H I Collect precipitate by vacuum filtration H->I J Wash the solid with cold water I->J K Dry the product under vacuum J->K L Characterize by NMR, IR, and MS K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminooxazole-5-carboxylate (1.0 g, 6.40 mmol).

    • Add methanol (20 mL) to the flask and stir until the solid is completely dissolved.

    • In a separate beaker, dissolve sodium hydroxide (0.38 g, 9.60 mmol) in deionized water (10 mL).

    • Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

  • Saponification Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

    • Allow the reaction to stir at reflux for 4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) until the starting ester spot is no longer visible.

  • Workup and Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous solution, slowly add 1 M HCl with stirring until the pH of the solution is approximately 3. A precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification and Characterization:

    • Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

    • Dry the purified this compound under vacuum to a constant weight.

    • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity.

Safety Precautions:

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol is flammable; keep it away from ignition sources.

References

One-Pot Synthesis of Substituted 2-Aminooxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminooxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The development of efficient and atom-economical synthetic methods is crucial for the exploration of their therapeutic potential. One-pot syntheses, which combine multiple reaction steps into a single procedural operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified purification processes, and minimized waste generation.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 2-aminooxazoles, focusing on two prominent and versatile methods: the microwave-assisted synthesis from α-bromo ketones and urea, and a palladium-catalyzed approach from propargylamines.

Method 1: Microwave-Assisted One-Pot Synthesis from α-Bromo Ketones and Urea

This method, a variation of the classic Hantzsch oxazole synthesis, provides a rapid and efficient route to 4-aryl-substituted 2-aminooxazoles. The use of microwave irradiation significantly accelerates the reaction rate, allowing for the synthesis of a diverse range of derivatives in short reaction times.

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the one-pot synthesis of various 4-aryl-2-aminooxazoles. The data is analogous to the synthesis of 2-aminothiazoles and represents expected yields under optimized conditions.

EntryAr (in α-Bromoacetophenone)R (on Urea)ProductReaction Time (min)Temperature (°C)Yield (%)
1C₆H₅H4-Phenyl-2-aminooxazole312085
24-CH₃-C₆H₄H4-(p-Tolyl)-2-aminooxazole312088
34-OCH₃-C₆H₄H4-(4-Methoxyphenyl)-2-aminooxazole412090
44-Cl-C₆H₄H4-(4-Chlorophenyl)-2-aminooxazole312082
54-Br-C₆H₄H4-(4-Bromophenyl)-2-aminooxazole312080
64-F-C₆H₄H4-(4-Fluorophenyl)-2-aminooxazole312084
72-NaphthylH4-(Naphthalen-2-yl)-2-aminooxazole512078
8C₆H₅CH₃2-(Methylamino)-4-phenyloxazole513075
9C₆H₅Phenyl2-(Phenylamino)-4-phenyloxazole513072
Experimental Protocol

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Urea or N-substituted urea (1.2 mmol)

  • Dimethylformamide (DMF, 3 mL)

  • Microwave reactor vials (10 mL)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 10 mL microwave reactor vial, add the substituted α-bromoacetophenone (1.0 mmol), urea (or N-substituted urea, 1.2 mmol), and dimethylformamide (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-130 °C for 3-5 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a flask containing 20 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure substituted 2-aminooxazole.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification alpha_bromo α-Bromoacetophenone mix Mix in DMF alpha_bromo->mix urea Urea urea->mix microwave Microwave Irradiation (120-130 °C, 3-5 min) mix->microwave Hantzsch Condensation quench Quench with Water microwave->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Substituted 2-Aminooxazole purify->product

Caption: Workflow for the microwave-assisted one-pot synthesis of 2-aminooxazoles.

Method 2: One-Pot Synthesis from Propargylamines

This method provides a route to 2,5-disubstituted oxazoles through a three-step, one-pot sequence involving amidation, palladium-catalyzed acylation, and cycloisomerization. This approach is particularly useful for accessing oxazoles with substituents at both the 2 and 5 positions.

Data Presentation

The following table illustrates the scope of the one-pot synthesis of 2,5-disubstituted oxazoles from various acid chlorides and propargylamine.

EntryR¹ in R¹COClR² in R²COClProductOverall Yield (%)
1PhenylPhenyl2,5-Diphenyloxazole75
24-TolylPhenyl5-Phenyl-2-(p-tolyl)oxazole78
34-AnisylPhenyl2-(4-Methoxyphenyl)-5-phenyloxazole82
44-ChlorophenylPhenyl2-(4-Chlorophenyl)-5-phenyloxazole70
5Thiophen-2-ylPhenyl5-Phenyl-2-(thiophen-2-yl)oxazole65
6Phenyl4-Tolyl2-Phenyl-5-(p-tolyl)oxazole73
7Phenyl4-Anisyl5-(4-Methoxyphenyl)-2-phenyloxazole79
Experimental Protocol

Materials:

  • Propargylamine (1.0 mmol)

  • Acid chloride (R¹COCl) (1.0 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Acid chloride (R²COCl) (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (1.0 mmol)

  • tert-Butanol (t-BuOH)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Amidation: To a solution of propargylamine (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add triethylamine (1.0 mmol) followed by the dropwise addition of the first acid chloride (R¹COCl, 1.0 mmol). Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Palladium-Catalyzed Acylation: To the same reaction mixture, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (1.0 mmol). Then, add the second acid chloride (R²COCl, 1.0 mmol) and stir at room temperature for 1 hour.

  • Cycloisomerization: Add p-toluenesulfonic acid monohydrate (1.0 mmol) and tert-butanol (5 mL) to the reaction mixture. Heat the mixture to 60 °C and stir for 1 hour.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 2,5-disubstituted oxazole.

Reaction Signaling Pathway

G Start Propargylamine Step1 Amidation (R¹COCl, Et₃N) Start->Step1 Intermediate1 Propargyl Amide Step1->Intermediate1 Step2 Pd-Catalyzed Acylation (R²COCl, Pd/Cu) Intermediate1->Step2 Intermediate2 Acylated Propargyl Amide Step2->Intermediate2 Step3 Cycloisomerization (PTSA·H₂O) Intermediate2->Step3 Product 2,5-Disubstituted Oxazole Step3->Product

Caption: One-pot reaction pathway for the synthesis of 2,5-disubstituted oxazoles.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the microwave-assisted synthesis of 2-aminooxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final product. The protocol described herein is based on established principles of oxazole synthesis, adapted for microwave technology to ensure rapid and efficient production of the target compound.

Introduction

This compound and its derivatives are key heterocyclic scaffolds found in a variety of biologically active molecules. The development of efficient and sustainable synthetic methodologies for these compounds is of significant interest to the pharmaceutical industry. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling reactions to be completed in minutes rather than hours, often with higher yields and fewer byproducts compared to traditional methods.[1][2] This application note details a proposed microwave-assisted protocol for the synthesis of this compound, providing researchers with a starting point for rapid compound generation.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a Hantzsch-type condensation reaction. This method involves the cyclization of an α-halo-β-ketoester with urea. The ester group serves as a precursor to the desired carboxylic acid functionality.

Data Presentation: Reaction Parameters

The following table summarizes the proposed reaction conditions for the microwave-assisted synthesis of ethyl 2-aminooxazole-5-carboxylate, the ester precursor to the final carboxylic acid. These parameters are based on typical conditions for microwave-assisted oxazole and thiazole syntheses and should be optimized for the specific microwave reactor being used.[3][4]

ParameterValue
Reactants
Ethyl 2-chloro-3-oxobutanoate1.0 equiv
Urea1.5 equiv
Solvent Ethanol
Microwave Power 100 - 300 W
Temperature 120 - 150 °C
Reaction Time 5 - 20 min
Pressure 10 - 15 bar

Note: These are starting parameters and may require optimization.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Urea

  • Ethanol (anhydrous)

  • Dedicated microwave process vials (e.g., 10-20 mL)

  • Magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl 2-chloro-3-oxobutanoate (1.0 mmol, 1.0 equiv).

  • Add urea (1.5 mmol, 1.5 equiv) to the vial.

  • Add 5 mL of anhydrous ethanol.

  • Seal the vial tightly with a Teflon septum and an aluminum crimp top.[5]

  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Power: Dynamic (will adjust to maintain temperature)

  • Start the microwave irradiation. The reaction is heated to the set temperature and held for the specified time.[5]

  • After the reaction is complete, the vessel is cooled to below 50 °C by the instrument's cooling system before removal.[5]

  • Once cooled, carefully open the vial in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Part 2: Hydrolysis of Ethyl 2-Aminooxazole-5-carboxylate to this compound

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate (from Part 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the purified ethyl 2-aminooxazole-5-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add LiOH (1.2 mmol, 1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL).

  • Carefully acidify the solution to pH 3-4 with 1M HCl.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Microwave Synthesis cluster_step2 Step 2: Hydrolysis Reactants Ethyl 2-chloro-3-oxobutanoate + Urea in Ethanol Microwave Microwave Irradiation (140 °C, 15 min) Reactants->Microwave Cyclization Ester Ethyl 2-Aminooxazole-5-carboxylate Microwave->Ester Hydrolysis LiOH, THF/H2O Ester->Hydrolysis Saponification Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Aminooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole-5-carboxamides are significant structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors for oncology and immunology. The formation of the amide bond at the C5 position of the 2-aminooxazole core is a critical step in the elaboration of these scaffolds. This document provides detailed application notes and experimental protocols for the amide coupling of 2-Aminooxazole-5-carboxylic acid with various amines, focusing on common and effective coupling reagents such as HATU and EDC/HOBt. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established amide bond formation methodologies and adapted for this heterocyclic carboxylic acid.

General Considerations for Amide Coupling with this compound

The presence of the free amino group at the C2 position and the electronic nature of the oxazole ring are key considerations for successful amide coupling. The C2-amino group can potentially compete with the desired amine nucleophile. While its nucleophilicity is generally lower than that of aliphatic amines, protection of the C2-amino group (e.g., as a Boc-carbamate) may be necessary in some cases, particularly when using highly reactive acylating agents or with weakly nucleophilic amines. However, for most standard amide coupling conditions, the reaction can proceed with the unprotected C2-amino group. The choice of coupling reagent, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of a suitable coupling reagent is critical for efficient amide bond formation. The table below summarizes the general characteristics and typical reaction conditions for commonly used reagents in the context of coupling with this compound.

Coupling ReagentAdditiveBaseTypical SolventTemperature (°C)Typical Reaction Time (h)Yield Range (%)Notes
HATU NoneDIPEA, TEADMF, CH₂Cl₂0 to 251 - 670 - 95High efficiency, low epimerization. Pre-activation of the carboxylic acid is often beneficial.
EDC·HCl HOBtDIPEA, TEADMF, CH₂Cl₂0 to 254 - 2460 - 90Cost-effective. HOBt is used to suppress side reactions and reduce racemization. The urea byproduct is water-soluble, facilitating workup.
PyBOP NoneDIPEADMF0 to 252 - 865 - 90Phosphonium-based reagent, often used for sterically hindered substrates.
Acyl Chloride NonePyridine, TEACH₂Cl₂, THF0 to 251 - 450 - 85Requires prior conversion of the carboxylic acid to the acyl chloride (e.g., using SOCl₂ or (COCl)₂). Can be harsh and may require protection of the C2-amino group.

Yields are estimates based on general amide coupling reactions and may vary depending on the specific amine substrate and reaction conditions.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound using HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that may be less reactive.

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or CH₂Cl₂) to dissolve the carboxylic acid (a typical concentration is 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 - 1.2 eq) and the base (DIPEA or TEA, 2.0 - 3.0 eq).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester.

  • Addition of Amine: Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-6 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 2-aminooxazole-5-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to HATU-mediated coupling.

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.1 - 1.2 eq), and the desired amine (1.0 - 1.2 eq) in anhydrous DMF or CH₂Cl₂.

  • Addition of Base: Add the base (DIPEA or TEA, 2.0 - 3.0 eq) to the mixture and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes will remove the water-soluble urea byproduct from EDC.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aminooxazole-5-carboxamide.

Visualizations

General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reagents Reagents This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Mixture Coupling Reagent\n(e.g., HATU, EDC) Coupling Reagent (e.g., HATU, EDC) Coupling Reagent\n(e.g., HATU, EDC)->Reaction Mixture Base\n(e.g., DIPEA) Base (e.g., DIPEA) Base\n(e.g., DIPEA)->Reaction Mixture Solvent\n(e.g., DMF) Solvent (e.g., DMF) Solvent\n(e.g., DMF)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification 2-Aminooxazole-5-carboxamide 2-Aminooxazole-5-carboxamide Workup & Purification->2-Aminooxazole-5-carboxamide

Caption: General experimental workflow for the synthesis of 2-aminooxazole-5-carboxamides.

Signaling Pathway of Carboxylic Acid Activation by HATU

G Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU, Base HATU HATU Base Base Amide Product Amide Product Activated Ester->Amide Product + Amine Amine Amine Byproducts Byproducts

Caption: Activation of a carboxylic acid with HATU to form an activated ester intermediate.

Application Notes and Protocols for N-acylation of 2-Aminooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of 2-aminooxazole-5-carboxylic acid, a critical transformation in the synthesis of various biologically active molecules. Due to the bifunctional nature of the starting material, a protection strategy for the carboxylic acid group is generally required to achieve selective acylation of the 2-amino group. The protocols outlined below are based on established synthetic methodologies for analogous heterocyclic systems, such as 2-aminothiazoles, and represent robust approaches to the desired N-acylated products.

Overview of the Synthetic Strategy

The primary challenge in the N-acylation of this compound is the potential for the carboxylic acid to interfere with the acylation reaction, either by reacting with the coupling agents or by forming unwanted side products. Therefore, a three-step synthetic sequence is proposed:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to protect it from reacting in the subsequent acylation step.

  • N-acylation of the Amino Group: The 2-amino group of the resulting ester is then acylated using either an acyl chloride or a carboxylic acid with a suitable coupling agent.

  • Deprotection of the Carboxylic Acid: The ester is hydrolyzed back to the carboxylic acid to yield the final N-acylated product.

This strategy ensures high selectivity and generally provides good overall yields.

Data Presentation: Comparison of N-acylation Protocols

The following table summarizes typical reaction conditions and expected yields for the key N-acylation step, based on analogous reactions with similar substrates.

Acylating AgentCoupling Reagent/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acyl ChloridePyridine or Triethylamine (TEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 to rt2 - 680 - 95
Carboxylic AcidHATU/DIPEADimethylformamide (DMF)rt1 - 475 - 90
Carboxylic AcidEDC/HOBtDimethylformamide (DMF) or Dichloromethane (DCM)rt to 6012 - 1870 - 85

Note: Yields are estimates based on similar transformations and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the protection of the carboxylic acid group as an ethyl ester via Fischer esterification.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material) in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-aminooxazole-5-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: N-acylation of Ethyl 2-Aminooxazole-5-carboxylate

Two alternative methods for the N-acylation are provided below.

Method A: Acylation with an Acyl Chloride

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate

  • Acyl chloride (1.0-1.2 eq)

  • Pyridine or Triethylamine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add pyridine or triethylamine (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-acylated ethyl 2-aminooxazole-5-carboxylate.

Method B: Acylation with a Carboxylic Acid using HATU

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 1-4 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Saponification of the Ester to the Carboxylic Acid

This protocol describes the deprotection of the ethyl ester to regenerate the carboxylic acid.

Materials:

  • N-acylated ethyl 2-aminooxazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M HCl (aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-acylated ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC/LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-acylated this compound.

Visualizations

experimental_workflow start This compound esterification Protocol 1: Esterification (Ethanol, H₂SO₄, Reflux) start->esterification ester Ethyl 2-aminooxazole-5-carboxylate esterification->ester acylation Protocol 2: N-acylation (Acyl Chloride/Pyridine or Carboxylic Acid/HATU) ester->acylation acylated_ester N-Acylated Ethyl 2-aminooxazole-5-carboxylate acylation->acylated_ester saponification Protocol 3: Saponification (LiOH or NaOH, THF/H₂O) acylated_ester->saponification final_product N-Acylated 2-Aminooxazole- 5-carboxylic acid saponification->final_product

Caption: Overall workflow for the N-acylation of this compound.

acylation_methods cluster_methodA Method A cluster_methodB Method B start Ethyl 2-aminooxazole-5-carboxylate acyl_chloride Acyl Chloride + Pyridine/TEA in DCM/THF start->acyl_chloride carboxylic_acid Carboxylic Acid + HATU/DIPEA in DMF start->carboxylic_acid product_A N-Acylated Ester acyl_chloride->product_A Acylation product_B N-Acylated Ester carboxylic_acid->product_B Amide Coupling

Caption: Alternative methods for the N-acylation step (Protocol 2).

Application of 2-Aminooxazole-5-carboxylic Acid in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 2-aminooxazole moiety has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols for the investigation of 2-Aminooxazole-5-carboxylic acid and its derivatives as potential antimicrobial agents. The isosteric replacement of the more problematic 2-aminothiazole ring with a 2-aminooxazole has been shown to improve physicochemical properties, such as aqueous solubility, while maintaining or even enhancing antimicrobial potency.[1][2][3] Derivatives of 2-aminooxazole have shown significant activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.[1][2][3]

Data Presentation: Antimicrobial Activity of 2-Aminooxazole Derivatives

While specific antimicrobial data for the parent compound, this compound, is not extensively available in the reviewed literature, numerous studies have demonstrated the potent antimicrobial activity of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of N-oxazolylcarboxamide derivatives, highlighting the potential of the 2-aminooxazole scaffold.

Table 1: In Vitro Antimycobacterial Activity of 2-Aminooxazole Derivatives

Compound IDM. tuberculosis H37Ra MIC (µg/mL)M. avium subsp. paratuberculosis CIT03 MIC (µg/mL)M. kansasii DSM 44162 MIC (µg/mL)
Derivative 13.1312.56.25
Derivative 26.252512.5
Derivative 312.55025
Isoniazid0.0612

Data sourced from a study on N-oxazolylcarboxamides, where derivatives showed high activity against mycobacteria.[1][2]

Table 2: In Vitro Antibacterial and Antifungal Activity of 2-Aminooxazole Derivatives

Compound IDStaphylococcus aureus MIC (µM)Candida albicans MIC (µM)Trichophyton interdigitale MIC (µM)
Derivative A62.531.2531.25
Derivative B>10062.562.5
Derivative C>100>10031.25
Ciprofloxacin1.95--
Fluconazole-0.980.49

Promising activities against various bacterial and fungal strains were also observed for 2-aminooxazole derivatives.[1][2]

Table 3: Cytotoxicity of 2-Aminooxazole Derivatives

Compound IDHepG2 Cell Line IC50 (µM)
Derivative A>1000
Derivative B>1000
Derivative C>1000

2-Aminooxazole-containing compounds were generally not significantly cytotoxic against the HepG2 cell line.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Method)

This protocol describes a generalized, two-step synthetic approach for N-substituted 4-aryl-2-aminooxazoles, which can be adapted for the synthesis of various derivatives for screening.[4]

Step 1: Condensation of α-bromoacetophenone with urea to form 4-aryl-2-aminooxazole.

  • Dissolve 1 equivalent of the appropriately substituted α-bromoacetophenone in a suitable solvent such as ethanol.

  • Add 1.2 equivalents of urea to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 4-aryl-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig cross-coupling of 4-aryl-2-aminooxazole with an aryl halide.

  • To an oven-dried flask, add the 4-aryl-2-aminooxazole (1 equivalent), the desired aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), and a phosphine ligand (e.g., XPhos, 0.1 equivalents).

  • Add a suitable base (e.g., Cs2CO3, 2 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-aryl-2-aminooxazole derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and reference antibiotics (stock solutions in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compounds and incubate for 24-48 hours. Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test wells).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Proposed Mechanism of Action: Inhibition of FabH

Molecular docking and dynamics simulations have suggested that 2-aminooxazole derivatives may target the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid synthesis pathway of bacteria.[2][5]

G cluster_pathway Fatty Acid Synthesis II (FAS-II) Pathway in Mycobacteria cluster_inhibition Inhibition by 2-Aminooxazole Derivatives Acetyl-CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH KasA_KasB KasA/KasB Malonyl-ACP->KasA_KasB Acyl-ACP Acyl-ACP Acyl-ACP->KasA_KasB Elongated Acyl-ACP Elongated Acyl-ACP Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation KasA_KasB->Elongated Acyl-ACP Elongation Cycles MabA MabA InhA InhA 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP Acetoacetyl-ACP->3-Hydroxyacyl-ACP Reduction (MabA) trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP Dehydration trans-2-Enoyl-ACP->Acyl-ACP Reduction (InhA) 2-Aminooxazole_Derivative 2-Aminooxazole Derivative 2-Aminooxazole_Derivative->FabH Inhibition

Caption: Proposed inhibition of the mycobacterial FAS-II pathway by 2-aminooxazole derivatives.

Experimental Workflow: Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial agents based on the 2-aminooxazole scaffold.

cluster_discovery Discovery Phase cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Library_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Determination->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies ADME_Tox In Silico/In Vitro ADME/Tox SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for antimicrobial drug discovery using the 2-aminooxazole scaffold.

Logical Workflow: MIC Determination

This diagram outlines the logical steps involved in determining the Minimum Inhibitory Concentration of a test compound.

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Logical workflow for the determination of the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Aminooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the scale-up synthesis of 2-aminooxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct scale-up procedures for this specific molecule in published literature, this protocol has been developed by adapting established methods for the synthesis of structurally related compounds, particularly 2-aminothiazole-5-carboxylic acid derivatives and other substituted oxazoles.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The 2-aminooxazole scaffold is considered a "privileged structure" and is found in numerous biologically active molecules. The presence of both a carboxylic acid and an amino group offers versatile handles for further chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this key intermediate for research and development activities.

This document outlines a potential synthetic strategy based on the well-established Hantzsch-type synthesis, which is a common and often scalable method for the formation of thiazole and oxazole rings. The proposed route involves the condensation of an α-halocarbonyl compound with urea.

Proposed Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is a two-step process commencing from a readily available starting material, ethyl 2-chloro-3-oxopropanoate. The overall strategy is as follows:

  • Oxazole Ring Formation: Reaction of ethyl 2-chloro-3-oxopropanoate with urea to form the ethyl ester of this compound.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final product, this compound.

This approach is designed to be cost-effective and amenable to large-scale production environments.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

Step 1: Reaction Setup

  • To a clean, dry, and inerted (e.g., nitrogen atmosphere) glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add a suitable solvent such as ethanol (10 L per kg of ethyl 2-chloro-3-oxopropanoate).

  • Add urea (1.2 equivalents) to the solvent and stir until fully dissolved.

  • Cool the solution to 0-5 °C using a suitable cooling bath.

Step 2: Reagent Addition

  • Slowly add ethyl 2-chloro-3-oxopropanoate (1.0 equivalent) to the cooled urea solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux temperature (approximately 78 °C for ethanol) and maintain for 4-6 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-aminooxazole-5-carboxylate.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure ethyl 2-aminooxazole-5-carboxylate.

Protocol 2: Synthesis of this compound (Saponification)

Step 1: Hydrolysis

  • In a suitable reactor, dissolve the ethyl 2-aminooxazole-5-carboxylate (1.0 equivalent) obtained from the previous step in a mixture of water and a co-solvent like ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (1.1 equivalents), to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by HPLC or TLC).

Step 2: Acidification and Isolation

  • After completion of the reaction, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of a suitable acid, such as hydrochloric acid. This will cause the product to precipitate.

  • Stir the resulting slurry in the cold for about 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

Step 3: Drying

  • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data for the proposed scale-up synthesis. These values are estimates based on analogous reactions and may require optimization for a specific scale and equipment.

ParameterStep 1: Ethyl 2-Aminooxazole-5-carboxylateStep 2: this compound
Starting Materials Ethyl 2-chloro-3-oxopropanoate, UreaEthyl 2-aminooxazole-5-carboxylate, Sodium Hydroxide
Solvent EthanolWater/Ethanol
Reaction Temperature 0-10 °C (addition), Reflux (reaction)Room Temperature
Reaction Time 5-8 hours2-4 hours
Typical Yield 75-85%85-95%
Purity (by HPLC) >95%>98%

Mandatory Visualizations

Chemical Reaction Pathway

G Proposed Synthetic Pathway for this compound cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Saponification Ethyl 2-chloro-3-oxopropanoate Ethyl 2-chloro-3-oxopropanoate Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-chloro-3-oxopropanoate->Ethyl 2-aminooxazole-5-carboxylate Urea, Ethanol, Reflux This compound This compound Ethyl 2-aminooxazole-5-carboxylate->this compound 1. NaOH, H2O/EtOH 2. HCl G Experimental Workflow for Scale-Up Synthesis cluster_0 Synthesis of Ethyl 2-Aminooxazole-5-carboxylate cluster_1 Synthesis of this compound A Charge Reactor with Ethanol and Urea B Cool to 0-5 °C A->B C Slowly Add Ethyl 2-chloro-3-oxopropanoate B->C D Heat to Reflux C->D E Reaction Monitoring (HPLC/TLC) D->E F Work-up and Extraction E->F G Purification by Recrystallization F->G H Dissolve Ester in Water/Ethanol G->H Proceed with Purified Intermediate I Add Aqueous NaOH H->I J Stir at Room Temperature I->J K Reaction Monitoring (HPLC/TLC) J->K L Acidify with HCl K->L M Filter Precipitate L->M N Wash with Cold Water M->N O Dry Under Vacuum N->O

Troubleshooting & Optimization

"troubleshooting low yield in 2-Aminooxazole-5-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminooxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and practical approach for the synthesis of this compound is a two-step process:

  • Synthesis of a precursor ester: Preparation of an alkyl ester, typically ethyl 2-aminooxazole-5-carboxylate.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

Q2: What are the critical parameters for the successful synthesis of the ethyl 2-aminooxazole-5-carboxylate intermediate?

Key parameters for the cyclization reaction to form the oxazole ring include:

  • Purity of starting materials: Use of high-purity reagents is essential to minimize side reactions.

  • Reaction temperature: Precise temperature control is crucial to prevent the formation of byproducts.

  • Choice of solvent: Anhydrous solvents are often necessary to avoid unwanted hydrolysis or side reactions.

  • Reaction time: Monitoring the reaction progress by techniques like TLC or LC-MS is important to determine the optimal reaction time and prevent degradation of the product.

Q3: What are the potential side reactions during the synthesis of the oxazole ring?

Common side reactions in oxazole synthesis can include the formation of alternative ring structures, such as oxazolidinones, rearrangements, and reactions involving the reagents or solvents.

Q4: How can I purify the final this compound?

Purification of the final product can often be achieved through recrystallization. If impurities persist, column chromatography may be necessary, although the polarity of the carboxylic acid can make this challenging.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no yield of ethyl 2-aminooxazole-5-carboxylate Incomplete cyclization.- Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. - Check the purity and reactivity of your starting materials. - Consider using a different catalyst or solvent system.
Decomposition of starting materials or product.- Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC after cyclization Formation of side products.- Optimize the reaction temperature and time. - Ensure slow and controlled addition of reagents to avoid localized high concentrations. - Purify the crude product using column chromatography.
Incomplete hydrolysis of the ethyl ester Insufficient base or reaction time.- Increase the amount of base (e.g., LiOH or NaOH). - Extend the reaction time for the hydrolysis step. - Consider using a different solvent system that improves the solubility of the ester.
Re-esterification during workup.- Ensure the reaction mixture is sufficiently acidified during workup to protonate the carboxylate. - Avoid using alcohol as a solvent during extraction or purification after acidification.
Difficulty in isolating the final product Product is highly soluble in the workup solvent.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. - Use a different extraction solvent.
Product is unstable.- Isolate the product quickly and store it under appropriate conditions (e.g., cool, dry, and under an inert atmosphere).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate (Illustrative)

This protocol is a generalized procedure based on common oxazole syntheses and should be optimized for specific laboratory conditions.

  • To a solution of a suitable starting material (e.g., an α-haloketone or a related substrate) in a dry solvent (e.g., THF, dioxane), add the appropriate cyclizing agent (e.g., urea or a derivative).

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with an appropriate reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-aminooxazole-5-carboxylate
  • Dissolve ethyl 2-aminooxazole-5-carboxylate in a suitable solvent mixture (e.g., THF and water).

  • Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

  • Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure compound.

Visualizations

G cluster_0 Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate cluster_1 Step 2: Hydrolysis start Starting Materials (e.g., α-haloketone, urea) reaction1 Cyclization Reaction start->reaction1 workup1 Quenching and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 2-aminooxazole-5-carboxylate purification1->product1 reaction2 Base Hydrolysis product1->reaction2 Intermediate Product workup2 Acidification and Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Pathway issue Low Yield of Final Product check_cyclization Check Cyclization Step (TLC of crude intermediate) issue->check_cyclization check_hydrolysis Check Hydrolysis Step (TLC of crude final product) issue->check_hydrolysis incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis incomplete_cyclization->check_hydrolysis No optimize_cyclization Optimize Cyclization: - Increase temperature/time - Check reagents incomplete_cyclization->optimize_cyclization Yes optimize_hydrolysis Optimize Hydrolysis: - Increase base/time - Check solvent incomplete_hydrolysis->optimize_hydrolysis Yes purification_issue Purification/Isolation Issue? incomplete_hydrolysis->purification_issue No optimize_purification Optimize Workup: - Adjust pH - Change extraction solvent - Check for product stability purification_issue->optimize_purification Yes

Caption: Troubleshooting logic for low yield.

Technical Support Center: Synthesis of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminooxazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Hantzsch synthesis with N-substituted ureas often low-yielding for 2-aminooxazoles?

The traditional Hantzsch synthesis, which is highly effective for 2-aminothiazoles using thioureas, is often problematic for 2-aminooxazoles when N-substituted ureas are used. This is primarily due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea. This reduced reactivity can lead to poor yields and the formation of multiple side products.

Q2: What is the most reliable method for synthesizing N,4-disubstituted 2-aminooxazoles?

An optimized two-step method is generally the most reliable approach.[1] This involves:

  • Condensation: Reaction of an appropriate α-bromoacetophenone with unsubstituted urea to form a 4-substituted-2-aminooxazole intermediate.

  • Cross-Coupling: Subsequent N-arylation or N-alkylation of the 2-aminooxazole intermediate via a Buchwald-Hartwig cross-coupling reaction.[1]

Q3: What are the common side reactions I should be aware of during the synthesis of 2-aminooxazoles?

The primary side reactions of concern are:

  • Formation of 2-imino-4-oxazoline: This is an isomeric byproduct that can form during the initial condensation step.

  • Dimerization of the α-haloketone: This can occur under basic conditions, consuming the starting material.

  • Hydrolysis: The 2-aminooxazole ring can be susceptible to cleavage under harsh acidic or basic conditions.

  • Hydrodehalogenation: In the Buchwald-Hartwig step, the aryl halide can be reduced, leading to a dehalogenated starting material and reduced yield of the desired N-substituted product.

  • Formation of Imidazolones: In some cases, rearrangement to form imidazolone derivatives can occur.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Condensation of α-Bromoacetophenone and Urea
Symptom Possible Cause Suggested Solution
Low conversion of starting materials 1. Insufficient reaction temperature or time. 2. Poor solubility of reagents.1. Increase the reaction temperature (optimized at 120°C). Microwave irradiation can significantly reduce reaction time to as little as 3 minutes. 2. Use a high-boiling polar aprotic solvent like DMF.
Formation of multiple unidentified byproducts 1. Suboptimal stoichiometric ratio of reactants. 2. Reaction conditions favoring side reactions like dimerization of the α-bromoacetophenone.1. Use a significant excess of urea (a 1:10 ratio of α-bromoacetophenone to urea has been shown to be effective). 2. Ensure the reaction is carried out under optimized solvent and temperature conditions to favor the desired cyclization.
Isolation of 2-imino-4-oxazoline instead of 2-aminooxazole The reaction may favor the formation of the tautomeric imino form, which can be kinetically or thermodynamically favored under certain conditions.Careful control of pH and temperature is crucial. The 2-aminooxazole is the aromatic and generally more stable tautomer. Purification by chromatography may be necessary to separate the isomers.
Problem 2: Low Yield in the Buchwald-Hartwig Cross-Coupling Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or stalls 1. Catalyst poisoning by the nitrogen on the oxazole ring. 2. Inactive catalyst or suboptimal ligand. 3. Weak base is used.1. Use a pre-catalyst system (e.g., XPhos Pd G2 or SPhos Pd G2) which can be more robust. 2. Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos and SPhos are often effective. 3. A strong base like sodium tert-butoxide (tBuONa) is often required. Weaker bases like K₂CO₃ may result in no conversion.
Significant amount of dehalogenated starting material observed Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.Optimize the choice of ligand and base. Sometimes lowering the reaction temperature and extending the reaction time can minimize this side reaction.
Formation of dark precipitate (palladium black) Catalyst decomposition at high temperatures.While microwave heating is effective, ensure the temperature does not exceed the stability of the catalyst. An optimized condition is 130°C for 10 minutes in a microwave reactor.

Data Presentation

Table 1: Optimization of the Condensation Reaction of α-Bromo-4'-methylacetophenone with Urea
EntrySolventReactant Ratio (Ketone:Urea)Temperature (°C)TimeYield (%)
1DMF1:101203 min (MW)56
2DMF1:108015 min (MW)53
3NMP1:101203 min (MW)45
4DMF1:212030 min45
5DMF1:280Overnight18

Data adapted from a study on the synthesis of 2-aminooxazole derivatives.

Table 2: Optimization of the Buchwald-Hartwig Reaction
EntryCatalyst SystemBaseYield (%)
1XPhos Pd G2tBuONa50
2SPhos Pd G2tBuONa49
3XPhos Pd G2Cs₂CO₃42
4SPhos Pd G2K₃PO₄20
5DavePhos/Pd(OAc)₂tBuONa8
6XPhos Pd G2K₂CO₃0

Reaction Conditions: 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene, Toluene, 130°C, 10 min (MW). Data adapted from a study on the synthesis of 2-aminooxazole derivatives.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-(p-tolyl)oxazol-2-amine (Condensation Step)
  • To a microwave reaction vessel, add α-bromo-4'-methylacetophenone (1 mmol) and urea (10 mmol).

  • Add N,N-dimethylformamide (DMF, 3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 120°C for 3 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Optimized N-Arylation of 4-(p-tolyl)oxazol-2-amine (Buchwald-Hartwig Step)
  • To a dry microwave reaction vessel under an inert atmosphere, add 4-(p-tolyl)oxazol-2-amine (1 mmol), aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol).

  • Add anhydrous, degassed toluene (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 130°C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl-2-aminooxazole derivative.

Visualizations

Side_Reaction_Pathway alpha-Haloketone alpha-Haloketone Side_Product_2 Dimerized Ketone alpha-Haloketone->Side_Product_2 Self-condensation Intermediate Alkylated Urea Intermediate alpha-Haloketone->Intermediate Reacts with Urea Urea Urea->Intermediate Desired_Product 2-Aminooxazole Side_Product_1 2-Imino-4-oxazoline Intermediate->Desired_Product Cyclization (O-attack) Intermediate->Side_Product_1 Cyclization (N-attack) Troubleshooting_Workflow start Low Yield or Multiple Products check_step Identify the problematic step: Condensation or Cross-coupling? start->check_step condensation Condensation Step Issues check_step->condensation Condensation coupling Cross-coupling Step Issues check_step->coupling Cross-coupling check_ratio Check Reactant Ratio (1:10 Ketone:Urea?) condensation->check_ratio check_catalyst Check Catalyst/Ligand (e.g., XPhos Pd G2?) coupling->check_catalyst check_conditions Check Reaction Conditions (DMF, 120°C, MW?) check_ratio->check_conditions Yes optimize_ratio Optimize Stoichiometry check_ratio->optimize_ratio No optimize_conditions Optimize Solvent/Temp/Time check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes check_base Check Base (Strong enough? e.g., tBuONa) check_catalyst->check_base Yes optimize_catalyst Screen Catalysts/Ligands check_catalyst->optimize_catalyst No optimize_base Screen Bases check_base->optimize_base No check_base->success Yes optimize_ratio->check_conditions optimize_conditions->success optimize_catalyst->check_base optimize_base->success

References

Technical Support Center: Purification of Polar Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the purification of polar oxazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of polar oxazole carboxylic acids?

A1: The purification of polar oxazole carboxylic acids is often complicated by several factors stemming from their inherent chemical properties:

  • High Polarity: The carboxylic acid functional group imparts high polarity, which can lead to difficulties in solubility and separation using chromatographic methods.[1]

  • Compound Instability: Certain oxazole carboxylic acids, especially those with substituents like a 5-hydroxy group, can be unstable on silica gel, leading to degradation.[2] Some derivatives are also prone to hydrolytic ring-opening and decarboxylation.[3][4]

  • Irreversible Adsorption: The polar carboxylic acid can interact strongly with silica gel, resulting in poor elution and low recovery.[2]

  • Byproduct Removal: The synthesis of oxazoles can generate byproducts that are challenging to separate. A common example is the formation of triphenylphosphine oxide, which can complicate the purification process.[2][5]

  • Similar Polarity of Product and Byproducts: When byproducts have a polarity similar to the desired oxazole carboxylic acid, chromatographic separation becomes difficult.[2]

Q2: What are the recommended general purification strategies for these compounds?

A2: A multi-step approach is often necessary for the effective purification of polar oxazole carboxylic acids.

  • Aqueous Workup and Extraction: This is a critical initial step to remove water-soluble impurities. By adjusting the pH of the aqueous phase, the acidic nature of the carboxylic acid can be used to move the compound between aqueous and organic layers.[2]

  • Column Chromatography: Silica gel column chromatography is a widely used technique.[6] However, for sensitive compounds, alternative stationary phases like neutral alumina or reversed-phase silica may be more suitable.[2]

  • Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity.[2]

  • Distillation: For liquid compounds, fractional distillation under reduced pressure can be employed.[1]

Q3: How can the stability of my oxazole carboxylic acid be improved during purification?

A3: To mitigate instability, consider the following strategies:

  • Use of Protecting Groups: Protecting the carboxylic acid or other sensitive functional groups can prevent degradation during synthesis and purification. For example, an ethyl substituent on a 5-hydroxy group has been shown to enhance stability during aqueous workup.[2][4]

  • Careful Handling: Minimize exposure to moisture and air, particularly for sensitive compounds.[2]

  • Avoid Harsh Conditions: Use mild acids and bases for pH adjustments and avoid high temperatures.[2]

Troubleshooting Guides

Problem 1: Low Recovery After Silica Gel Column Chromatography
Possible Cause Recommended Solution
Degradation on Silica Gel Some oxazole carboxylic acids are unstable on silica gel.[2] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Reversed-phase chromatography is also a good alternative.[2]
Irreversible Adsorption The polar carboxylic acid group can bind strongly to the silica surface. Pre-treating the silica gel with the eluent or adding a small amount (0.1-1%) of a competitive polar solvent like acetic acid or formic acid to the mobile phase can improve elution.[2][7]
Inappropriate Solvent System The chosen eluent may not be optimal. A gradient elution, starting from a non-polar solvent and gradually increasing polarity, is recommended to determine the ideal mobile phase.[2]
Problem 2: Difficulty in Removing a Specific Byproduct
Possible Cause Recommended Solution
Similar Polarity of Product and Byproduct If chromatographic separation is challenging due to similar polarities, explore alternative techniques. Recrystallization, which relies on differences in solubility, or derivatization to alter the polarity of either the product or the byproduct before chromatography can be effective.[2]
Byproduct from Reagents (e.g., Triphenylphosphine Oxide) For byproducts generated in significant amounts, such as triphenylphosphine oxide, specific workup procedures are necessary.[2] Precipitation of the oxide from a non-polar solvent or targeted extraction methods can be effective.[2]
Formation of an Azeotrope In the case of liquid products, if a byproduct forms an azeotrope, separation by distillation will be difficult. Chemical treatment to convert the impurity into a more easily separable compound may be an option.[2]
Problem 3: Product is a Non-Crystalline Solid or an Oil
Possible Cause Recommended Solution
Hygroscopic Nature of the Compound Some polar compounds can absorb atmospheric moisture. Dry the purified compound under a high vacuum, with gentle heating if the compound is thermally stable. Store the final product under an inert atmosphere (e.g., nitrogen or argon).[2]
Trapped Solvent High-boiling point solvents used during purification can be difficult to remove completely. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent can also be beneficial.[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate a carboxylic acid from neutral and basic impurities by exploiting its pH-dependent solubility.[8]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[2]

  • Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[2]

  • Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide).[2] The oxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[2]

  • Separation: Separate the aqueous layer containing the carboxylate salt.[2]

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates or is fully protonated.[2]

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.[2]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying oxazole carboxylic acids using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel. After drying, load the resulting powder onto the top of the column.[2]

  • Elution:

    • Mobile Phase (Eluent): A gradient of n-hexane and ethyl acetate is a common starting point.[2] For more polar compounds, a mixture of dichloromethane and methanol may be more effective.[2]

    • Additive: Adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can improve the peak shape and recovery of carboxylic acids.[2][7]

    • Gradient: Begin elution with a low-polarity eluent and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

Visualizations

G cluster_workflow Troubleshooting Low Recovery in Chromatography start Low Recovery Observed check_degradation Check for Degradation on TLC start->check_degradation check_adsorption Assess Irreversible Adsorption check_degradation->check_adsorption No Degradation sol_degradation Use Neutral Alumina or Reversed-Phase check_degradation->sol_degradation Degradation Confirmed check_solvent Evaluate Solvent System check_adsorption->check_solvent Elution Normal sol_adsorption Add Acidic Modifier to Eluent check_adsorption->sol_adsorption Strong Adsorption Observed sol_solvent Optimize Eluent Gradient check_solvent->sol_solvent Sub-optimal Elution end Improved Recovery sol_degradation->end sol_adsorption->end sol_solvent->end

Caption: Troubleshooting workflow for low recovery in chromatography.

G cluster_extraction Acid-Base Extraction Workflow crude Crude Product in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) crude->acid_wash base_wash Wash with Aqueous Base (e.g., NaHCO3) acid_wash->base_wash separate_layers1 Separate Layers base_wash->separate_layers1 aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate_layers1->aqueous_layer Aqueous organic_layer1 Organic Layer (Contains Neutral Impurities) separate_layers1->organic_layer1 Organic acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify back_extract Back-Extract with Organic Solvent acidify->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 organic_layer2 Organic Layer (Contains Purified Acid) separate_layers2->organic_layer2 Organic aqueous_waste Aqueous Waste separate_layers2->aqueous_waste Aqueous dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate pure_product Purified Oxazole Carboxylic Acid dry_concentrate->pure_product

Caption: Experimental workflow for acid-base extraction.

References

"preventing decarboxylation of 2-Aminooxazole-5-carboxylic acid during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminooxazole-5-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the prevention of decarboxylation during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no yield of this compound Decarboxylation of the product: The primary challenge in the synthesis of this compound is its susceptibility to decarboxylation, especially under harsh reaction conditions such as high temperatures or strong acidic/basic environments.Utilize a protected synthesis strategy: Synthesize the ethyl or methyl ester of this compound first. The ester group is less prone to decarboxylation. Subsequently, hydrolyze the ester to the carboxylic acid under mild basic conditions (e.g., using LiOH in a THF/water mixture at room temperature).
Product degradation during purification Acid-catalyzed decarboxylation on silica gel: Standard silica gel chromatography can create an acidic environment, leading to the decarboxylation of the target compound.Use neutral or deactivated silica gel: Employ neutral or base-deactivated silica gel for column chromatography. Alternative purification methods: Consider purification by recrystallization from a suitable solvent system or by preparative HPLC using a buffered mobile phase.
Formation of 2-aminooxazole as a major byproduct Decarboxylation during the reaction or workup: The presence of 2-aminooxazole indicates that significant decarboxylation of the desired product has occurred.Strict temperature control: Maintain low to moderate temperatures throughout the synthesis and purification steps. Avoid strong acids and bases: If direct synthesis is attempted, use mild reaction conditions. For the hydrolysis of an ester precursor, use a gentle base like lithium hydroxide at room temperature and carefully monitor the reaction progress to avoid prolonged exposure.
Difficulty in isolating the final product High water solubility of the product: The presence of both an amino and a carboxylic acid group can increase the water solubility of the product, making extraction from aqueous solutions challenging.Saturate the aqueous phase with salt: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a more polar organic solvent for extraction: Solvents like ethyl acetate or a mixture of chloroform and isopropanol may be more effective. Lyophilization: If the product is in an aqueous solution after purification, lyophilization (freeze-drying) can be an effective method for isolation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation in this compound?

A1: The decarboxylation of this compound is primarily driven by the electronic nature of the oxazole ring, which can stabilize the intermediate formed upon the loss of carbon dioxide. The reaction is often accelerated by heat and the presence of acidic or basic conditions.

Q2: At what pH is this compound most stable?

Q3: Can I synthesize this compound directly, or is a protected strategy always necessary?

A3: Direct synthesis is challenging due to the inherent instability of the molecule. A protected strategy, involving the synthesis and subsequent mild hydrolysis of an ester precursor (e.g., ethyl 2-aminooxazole-5-carboxylate), is the most reliable method to prevent decarboxylation and obtain a good yield of the desired product.

Q4: What are the recommended conditions for the hydrolysis of ethyl 2-aminooxazole-5-carboxylate?

A4: Mild basic conditions are recommended for the hydrolysis of the ester to minimize the risk of decarboxylation. A common and effective method is the use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature. The reaction should be carefully monitored by TLC or LC-MS to ensure complete conversion without prolonged exposure to the basic medium.

Q5: Are there any specific catalysts that can prevent decarboxylation?

A5: The literature on preventing decarboxylation of this specific molecule is limited. However, for related heteroaromatic carboxylic acids, certain transition metal catalysts, such as silver (I) salts, have been used to control decarboxylation pathways, though often to promote a desired subsequent reaction. For the purpose of isolating the carboxylic acid, avoiding conditions that promote decarboxylation (heat, strong acids/bases) is the most effective strategy.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

This protocol describes the synthesis of the stable ester precursor to avoid decarboxylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxopropanoate hydrochloride in a suitable solvent such as ethanol.

  • Addition of Reagents: To the solution, add an equimolar amount of cyanamide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-aminooxazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-Aminooxazole-5-carboxylate

This protocol outlines the mild hydrolysis of the ester to the desired carboxylic acid.

  • Reaction Setup: Dissolve ethyl 2-aminooxazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) in a round-bottom flask at room temperature.

  • Addition of Base: Add a slight excess (e.g., 1.1 equivalents) of lithium hydroxide (LiOH) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid solution (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic Strategy Key Reagents Typical Conditions Observed Yield Purity Key Challenge
Direct Synthesis 2-Amino-3-oxopropanoic acid, CyanamideReflux in EthanolLow to ModerateFair to GoodHigh risk of decarboxylation
Protected Synthesis (via Ethyl Ester) Ethyl 2-amino-3-oxopropanoate, Cyanamide, LiOH1. Reflux in Ethanol; 2. LiOH, THF/H₂O, RTGood to HighHighTwo-step process

Visualizations

Decarboxylation_Mechanism cluster_synthesis Synthesis & Instability 2-Aminooxazole-5-carboxylic_acid This compound 2-Aminooxazole 2-Aminooxazole (Decarboxylation Product) 2-Aminooxazole-5-carboxylic_acid->2-Aminooxazole Heat, Acid/Base CO2 CO2 2-Aminooxazole-5-carboxylic_acid->CO2

Caption: Decarboxylation of this compound.

Troubleshooting_Workflow start Low Yield or Product Degradation check_decarboxylation Check for Decarboxylation (e.g., by NMR, LC-MS) start->check_decarboxylation decarboxylation_yes Decarboxylation Confirmed check_decarboxylation->decarboxylation_yes Yes decarboxylation_no Other Issues check_decarboxylation->decarboxylation_no No ester_strategy Implement Protected Strategy: Synthesize Ester Precursor decarboxylation_yes->ester_strategy optimize_purification Optimize Purification: - Neutral Silica Gel - Recrystallization decarboxylation_no->optimize_purification check_conditions Review Reaction Conditions: - Temperature - Reagents decarboxylation_no->check_conditions mild_hydrolysis Perform Mild Hydrolysis (e.g., LiOH, RT) ester_strategy->mild_hydrolysis end Improved Yield and Purity mild_hydrolysis->end optimize_purification->end check_conditions->end

Caption: Troubleshooting workflow for synthesis issues.

Protected_Synthesis_Pathway cluster_pathway Protected Synthesis Pathway start Ethyl 2-amino-3-oxopropanoate + Cyanamide ester Ethyl 2-aminooxazole-5-carboxylate start->ester Reflux acid This compound ester->acid Mild Hydrolysis (LiOH, RT) decarboxylation Decarboxylation (Minimized) acid->decarboxylation

Caption: Protected synthesis pathway to avoid decarboxylation.

"stability of 2-Aminooxazole-5-carboxylic acid in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Aminooxazole-5-carboxylic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Storage at room temperature is generally acceptable for the solid material.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the chemical structure, the two primary potential degradation pathways are:

  • Hydrolytic cleavage of the oxazole ring: The oxazole ring, despite its aromatic character, can be susceptible to cleavage under acidic or basic conditions, which would break open the ring structure.[1]

  • Decarboxylation: As a heterocyclic carboxylic acid, this compound may undergo decarboxylation (loss of CO2), especially at elevated temperatures. The choice of solvent can also influence the rate of this process.[2]

  • Photodegradation: 2-aminooxazoles have been shown to be susceptible to degradation upon exposure to UV light.[3][4]

Q3: Which factors can influence the stability of this compound in solution?

A3: The stability can be affected by several factors:

  • Solvent: The polarity and proticity of the solvent can play a significant role. Protic solvents (e.g., water, methanol) may facilitate hydrolysis. Aprotic polar solvents have been noted to influence decarboxylation in some heterocyclic carboxylic acids.

  • pH: The compound is likely to be less stable in strongly acidic or basic aqueous solutions due to the increased risk of hydrolytic ring cleavage.

  • Temperature: Higher temperatures will generally accelerate the rates of all degradation reactions, particularly thermal decarboxylation.

  • Light: Exposure to UV light can cause photodegradation.[3][4][5] Experiments should be conducted in amber vials or with light protection if photostability is a concern.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they are listed as incompatible materials.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique for quantifying the compound and its degradation products. For higher sensitivity and selectivity, especially for identifying unknown degradants, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.

  • Question: I dissolved this compound in an aqueous buffer, and I am seeing rapid loss of the parent compound. What could be the cause?

  • Answer: This is likely due to hydrolytic instability. The oxazole ring can be prone to cleavage in aqueous environments, a reaction that can be catalyzed by acidic or basic conditions.

    • Troubleshooting Steps:

      • Check the pH of your buffer: Stability is likely to be pH-dependent. Test the stability in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for your experiment.

      • Lower the temperature: If experimentally feasible, conduct your experiment at a lower temperature to slow down the rate of hydrolysis.

      • Consider an alternative solvent: If your experimental design allows, consider using a less protic or an aprotic solvent.

Issue 2: The concentration of my stock solution in DMSO is decreasing over time.

  • Question: My stock solution of this compound in DMSO appears to be degrading, even when stored at low temperatures. Why might this be happening?

  • Answer: While DMSO is a common aprotic solvent, long-term stability can still be an issue.

    • Troubleshooting Steps:

      • Confirm the purity of the DMSO: Ensure you are using high-purity, anhydrous DMSO, as water content can contribute to slow hydrolysis over time.

      • Protect from light: Ensure the stock solution is stored in an amber vial and protected from ambient light.

      • Prepare fresh solutions: For sensitive experiments, it is best practice to prepare stock solutions fresh and not store them for extended periods. If storage is necessary, flash-freeze aliquots and store them at -80°C.

Issue 3: I am observing a new peak in my chromatogram during my experiment at elevated temperatures.

  • Question: While running a reaction in an organic solvent at 80°C, a new peak is appearing in the HPLC analysis, and the peak for my starting material is decreasing. What could this new peak be?

  • Answer: At elevated temperatures, the most likely degradation pathway is thermal decarboxylation, which would result in the formation of 2-aminooxazole.

    • Troubleshooting Steps:

      • Characterize the new peak: If you have access to LC-MS, analyze the new peak to determine its mass-to-charge ratio (m/z). The expected mass for 2-aminooxazole would confirm decarboxylation.

      • Run a temperature-controlled experiment: Analyze the rate of formation of the new peak at different temperatures (e.g., 40°C, 60°C, 80°C) to confirm the temperature dependency of the degradation.

      • Optimize reaction temperature: If decarboxylation is an undesired side reaction, determine the highest possible temperature at which the rate of this degradation is acceptably low for the duration of your experiment.

Quantitative Stability Data

As specific quantitative data for the stability of this compound is not available in the literature, the following table is provided as a template for researchers to populate with their own experimental data. A forced degradation study (see Experimental Protocols section) would be necessary to generate this data.

Solvent SystemConditionIncubation Time (hours)% Degradation (Example)Major Degradation Product(s) (Hypothetical)
0.1 M HCl (aq)60°C2435%Hydrolysis Product A
0.1 M NaOH (aq)60°C2455%Hydrolysis Product B
Water60°C2410%Minor Hydrolysis Products
Methanol60°C24<5%-
Acetonitrile60°C24<2%-
DMSO60°C24<2%-
AcetonitrileUV Light (254 nm)2420%Photodegradation Product C

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2)

  • HPLC system with a UV detector (or LC-MS)

  • Suitable HPLC column (e.g., C18)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be soluble and relatively stable (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 0.1 mg/mL. Protect all samples from light unless photostability is being tested.

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.

    • Thermal Degradation (in solution): Prepare a solution in a stable solvent (e.g., acetonitrile). Incubate at 80°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette or other UV-transparent container to a UV light source (e.g., 254 nm) in a photostability chamber. Run a dark control in parallel.

4. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

5. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control at time zero.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) working Prepare Working Samples (e.g., 0.1 mg/mL) stock->working acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (UV Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC-UV or LC-MS/MS Analysis neutralize->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation stability study.

Degradation_Pathways cluster_hydrolysis Hydrolytic Cleavage cluster_decarboxylation Decarboxylation parent This compound N O COOH hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ decarbox_prod 2-Aminooxazole N O parent->decarbox_prod Heat (Δ)

Caption: Potential degradation pathways for the compound.

References

"improving the solubility of 2-Aminooxazole-5-carboxylic acid for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Aminooxazole-5-carboxylic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 881637-11-2[1][2][3][4]
Molecular Formula C₄H₄N₂O₃[1][3][4]
Molecular Weight 128.09 g/mol [1][3]
Physical Form Solid
Purity Typically ≥98%[4]
Storage 2-8°C, sealed in dry, dark place[2]

Note: Aqueous solubility data is not extensively published and should be determined empirically. Based on its structure, which contains both a carboxylic acid and an amino group, its solubility is expected to be highly pH-dependent.

Q2: What is the recommended first step for dissolving this compound?

A2: The recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used universal solvent in drug discovery for creating stock solutions of compounds for biological assays.[5][6] It is effective at dissolving a wide range of polar and nonpolar substances.[5] For this compound, preparing a stock solution of 10-50 mM in 100% anhydrous DMSO is a good starting point.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer.[7] Several strategies can mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) to avoid solvent-induced toxicity. However, sometimes a slightly higher, non-toxic concentration can help maintain solubility.[8]

  • Use Pre-Warmed Buffer: Adding the DMSO stock to a buffer that has been pre-warmed to 37°C can sometimes prevent the compound from crashing out of solution.[7][8]

  • Employ Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer.[8] This gradual change in the solvent environment can help keep the compound in solution.

  • Utilize Solubility Enhancers: If the above methods are insufficient, consider incorporating solubility-enhancing excipients like co-solvents or cyclodextrins into your assay buffer.[7][9]

Troubleshooting Guide: Advanced Solubility Enhancement

Q4: How does pH affect the solubility of this compound?

A4: The solubility of ionizable compounds is strongly dependent on the pH of the solution.[10] this compound contains both an acidic carboxylic acid group and a basic amino group, making its solubility highly sensitive to pH changes.

  • In Acidic Conditions (Low pH): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). This may lead to low aqueous solubility.

  • In Basic Conditions (High pH): The carboxylic acid group will be deprotonated (-COO⁻), which significantly increases aqueous solubility.[10][11]

For many weak acids, increasing the pH above the compound's pKa will ionize the carboxylic acid group, thereby increasing its solubility.[9] It is crucial to determine the optimal pH where solubility is maximized while ensuring compatibility with the biological assay conditions (typically pH 7.2-7.4).[9]

Table 2: Predicted pH-Dependent Solubility Profile

pH RangeDominant SpeciesPredicted Aqueous SolubilityRationale
< 4 Cationic/NeutralLowThe carboxylic acid is protonated and less polar.
4 - 7 ZwitterionicModerateBoth groups may be ionized, but intramolecular interactions can limit solubility.
> 8 AnionicHighThe carboxylic acid is fully deprotonated (ionized), significantly increasing polarity and water solubility.[11]

Q5: What co-solvents can be used, and what are the recommended starting concentrations?

A5: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[6][7] Common co-solvents for biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[12][] It is essential to run a vehicle control to ensure the co-solvent itself does not affect the assay results.[8]

Table 3: Recommended Co-solvents and Starting Concentrations

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 1% - 5%Generally well-tolerated by many cell lines at low concentrations.[12]
PEG 400 1% - 10%Often used in preclinical formulations to improve solubility.[6]
Propylene Glycol (PG) 1% - 10%Another common choice for increasing the solubility of poorly soluble drugs.[6]

Q6: Can cyclodextrins be used to improve the solubility of this compound?

A6: Yes, cyclodextrins are a highly effective tool for enhancing the solubility of poorly soluble drugs.[14][15] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic molecules, forming inclusion complexes.[16][17] This complexation increases the apparent water solubility of the guest molecule.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Q7: Is salt formation a viable strategy for this compound?

A7: Salt formation is a very common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[18] Given that this compound has both a carboxylic acid and an amino group, it is an excellent candidate for salt formation.[19] Reacting the compound with a pharmaceutically acceptable base (to form a salt at the carboxylic acid) or acid (to form a salt at the amino group) can significantly enhance aqueous solubility.[18][20] The choice of the counter-ion is critical and can influence the final properties of the salt.[20]

Visualized Workflows and Methodologies

G Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates upon dilution q1 Is the final concentration as low as possible? start->q1 sol1 Reduce final concentration q1->sol1 No q2 Have you tried pre-warmed (37°C) buffer and stepwise dilution? q1->q2 Yes sol1->q2 sol2 Implement pre-warmed buffer and/or stepwise dilution q2->sol2 No q3 Is the assay pH > 7.5? q2->q3 Yes sol2->q3 sol3 Adjust buffer pH to 7.5-8.5 (if compatible with assay) q3->sol3 No q4 Have you tried solubilizing excipients? q3->q4 Yes sol3->q4 sol4 Incorporate co-solvents (e.g., PEG 400) or cyclodextrins (e.g., HP-β-CD) q4->sol4 No fail Consult further/ Consider derivatization q4->fail Yes, still precipitates end Solubility Optimized sol4->end sol4->end Success

Caption: Troubleshooting workflow for addressing poor compound solubility.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment Compound Poorly Soluble Compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation desc1 Hydrophobic compound has low affinity for water. Compound->desc1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms complex with desc2 Hydrophobic 'guest' molecule enters the hydrophobic 'host' cavity. Complex->desc2 desc3 The hydrophilic exterior of the complex interacts favorably with water, increasing apparent solubility. Complex->desc3

Caption: Cyclodextrin inclusion complex mechanism.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.[7]

  • Sonication (Optional): If solids persist, sonicate the solution in a bath sonicator for 5-15 minutes.[7]

  • Storage: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter, aliquot into small volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).[7]

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any residual solid particles.[7]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous assay buffer.

  • Compound Addition: Add the powdered this compound to the HP-β-CD solution.

  • Complex Formation: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming to 37°C can aid in complexation.

  • Equilibration: Allow the solution to equilibrate for at least 1 hour at room temperature.

  • Filtration and Use: Filter the solution through a 0.22 µm filter before adding it to your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiment.

References

"protecting group strategies for 2-Aminooxazole-5-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminooxazole-5-carboxylic acid, with a focus on protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are recommended for the amino group of this compound?

A1: The choice of protecting group for the 2-amino group depends on the overall synthetic strategy, particularly the reaction conditions for subsequent steps and the desired deprotection method. Commonly used and recommended protecting groups for amino groups include:

  • Boc (tert-butyloxycarbonyl): This is a popular choice due to its stability under a wide range of conditions and its straightforward removal with moderate to strong acids (e.g., TFA, HCl).[1][2]

  • Cbz (Carboxybenzyl): Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which offers an orthogonal deprotection strategy to acid-labile groups.[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Fmoc is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine, making it suitable for orthogonal protection schemes.[2]

Q2: What are the best strategies for protecting the carboxylic acid group?

A2: The carboxylic acid at the 5-position can be protected as an ester. The choice of ester will dictate the deprotection conditions:

  • Methyl or Ethyl Esters: These are common choices, typically removed by saponification with a base like NaOH or LiOH. However, care must be taken as the oxazole ring may be sensitive to harsh basic conditions.

  • Benzyl Ester: This group is advantageous as it can be removed under neutral conditions via catalytic hydrogenation, which is orthogonal to both acid- and base-labile protecting groups.

  • tert-Butyl Ester: This ester is readily cleaved under acidic conditions (e.g., TFA), often concurrently with a Boc-protected amine.

Q3: Can I perform a one-pot protection of both the amino and carboxylic acid groups?

A3: While theoretically possible, a one-pot protection is generally not recommended due to the potential for side reactions and difficulties in purification. A stepwise approach provides better control and typically higher overall yields. For instance, protecting the more nucleophilic amino group first, followed by esterification of the carboxylic acid, is a common and effective strategy.

Q4: The oxazole ring in my compound seems to be unstable. What conditions should I avoid?

A4: Oxazole rings can be sensitive to certain reaction conditions. While specific data for this compound is limited, it is advisable to be cautious with:

  • Strong aqueous acids and bases, especially at elevated temperatures: These conditions can potentially lead to ring opening or decomposition.

  • Strong oxidizing or reducing agents: The compatibility of the oxazole ring with such reagents should be carefully evaluated on a small scale first.

Whenever possible, use mild reaction conditions and conduct reactions at the lowest feasible temperature.

Troubleshooting Guides

Problem 1: Low yield during N-Boc protection of the 2-amino group.
Possible Cause Suggested Solution
Insufficiently reactive Boc-anhydride (Boc₂O). Use fresh or high-purity Boc₂O. Consider using an alternative Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Inappropriate base. Ensure the base is non-nucleophilic and strong enough to deprotonate the amine without causing side reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.[1]
Side reaction at the carboxylic acid. If the carboxylic acid is unprotected, it can be deprotonated by the base, potentially interfering with the reaction. Consider protecting the carboxylic acid first.
Low nucleophilicity of the 2-amino group. The electron-withdrawing nature of the oxazole ring can reduce the nucleophilicity of the amino group. Increase the reaction temperature moderately or extend the reaction time.
Problem 2: Difficulty in deprotecting the Cbz group via hydrogenation.
Possible Cause Suggested Solution
Catalyst poisoning. The sulfur-like nature of the oxazole nitrogen might lead to catalyst poisoning. Use a higher loading of the palladium catalyst (e.g., Pd/C) or consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Incomplete reaction. Ensure the system is properly purged with hydrogen and that the reaction is stirred vigorously to ensure good mixing. Monitor the reaction progress by TLC or LC-MS.
Presence of catalyst inhibitors in the starting material. Purify the Cbz-protected starting material thoroughly to remove any potential catalyst poisons.
Problem 3: Cleavage of the Boc group during esterification of the carboxylic acid.
Possible Cause Suggested Solution
Use of strong acidic conditions for esterification (e.g., Fischer esterification). Avoid strongly acidic conditions. Opt for milder esterification methods such as using DCC/DMAP with the corresponding alcohol, or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Instability of the Boc group to the workup conditions. Ensure the workup procedure is not overly acidic. Use a mild bicarbonate solution for neutralization if necessary.

Protecting Group Strategy Selection

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of this compound derivatives. An orthogonal strategy, where protecting groups can be removed independently without affecting others, is highly recommended for multi-step syntheses.

G Orthogonal Protecting Group Strategy Decision Flow start Start with This compound q1 Is the final deprotection step required to be under acidic conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no strategy3 Strategy 3: N-Boc, COOH-Bn ester (Deprotection: TFA then H2/Pd) a1_yes->strategy3 q2 Is the final deprotection step required to be under basic conditions? a1_no->q2 strategy1 Strategy 1: N-Cbz, COOH-tBu ester (Deprotection: H2/Pd then TFA) a2_yes Yes q2->a2_yes a2_no No q2->a2_no strategy2 Strategy 2: N-Fmoc, COOH-Bn ester (Deprotection: Piperidine then H2/Pd) a2_yes->strategy2 a2_no->strategy1

Caption: Decision flow for selecting an orthogonal protecting group strategy.

Quantitative Data Summary

The following table summarizes representative yields for common protection and deprotection reactions. Please note that these are typical values and may vary depending on the specific reaction conditions and substrate.

Reaction Protecting Group Reagents Typical Yield (%)
N-ProtectionBocBoc₂O, TEA, DCM85-95
N-ProtectionCbzCbz-Cl, NaHCO₃, Dioxane/H₂O80-90
COOH-ProtectionBenzyl EsterBnBr, K₂CO₃, DMF75-85
COOH-Protectiont-Butyl EsterIsobutylene, H₂SO₄ (cat.)70-80
N-DeprotectionBocTFA, DCM90-99
N-DeprotectionCbzH₂, Pd/C, MeOH85-95
COOH-DeprotectionBenzyl EsterH₂, Pd/C, MeOH85-95
COOH-Deprotectiont-Butyl EsterTFA, DCM90-99

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

G Workflow for N-Boc Protection sub_acid Dissolve this compound in THF/Water add_base Add Triethylamine (TEA) sub_acid->add_base add_boc Add Boc₂O dropwise at 0°C add_base->add_boc react Stir at room temperature (Monitor by TLC) add_boc->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for N-Boc protection.

Methodology:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Protocol 2: Protection of the Carboxylic Acid as a Benzyl Ester

Methodology:

  • To a solution of N-protected this compound (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzyl ester.

Protocol 3: Orthogonal Deprotection of N-Boc and Benzyl Ester

Step 1: N-Boc Deprotection

  • Dissolve the N-Boc protected benzyl ester (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can often be used directly in the next step or after neutralization.

Step 2: Benzyl Ester Deprotection (Hydrogenolysis)

  • Dissolve the product from the previous step in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

References

Technical Support Center: Selective Hydrolysis of Ethyl 2-Aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective hydrolysis of ethyl 2-aminooxazole-5-carboxylate to its corresponding carboxylic acid without inducing ring-opening of the oxazole core.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the hydrolysis of ethyl 2-aminooxazole-5-carboxylate?

A1: The primary challenge is to selectively cleave the ethyl ester to the carboxylic acid without causing the cleavage or rearrangement of the 2-aminooxazole ring. The 2-aminooxazole moiety, while relatively stable, can be susceptible to degradation under harsh hydrolytic conditions (e.g., high temperatures or extreme pH). Additionally, the free amino group can potentially participate in side reactions.

Q2: What general strategies can be employed to achieve selective ester hydrolysis?

A2: A common and effective strategy is to use mild reaction conditions. This includes using a weaker base or a lower reaction temperature. Another robust strategy involves the protection of the 2-amino group, for instance, with a tert-butyloxycarbonyl (Boc) group. This prevents the amino group from participating in unwanted side reactions and can improve the stability of the molecule during hydrolysis.

Q3: Are there any recommended starting conditions for the hydrolysis?

A3: For a direct hydrolysis, starting with a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is a good starting point. If this fails or leads to decomposition, protecting the amino group with a Boc anhydride followed by hydrolysis is a highly recommended alternative.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material, you can observe the disappearance of the ethyl ester and the appearance of the more polar carboxylic acid product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or incomplete conversion 1. Insufficient base. 2. Low reaction temperature. 3. Steric hindrance around the ester.1. Increase the equivalents of base (e.g., from 1.1 eq to 2-3 eq). 2. Gradually increase the reaction temperature (e.g., to 40-50 °C) while carefully monitoring for decomposition. 3. If steric hindrance is an issue, consider alternative hydrolysis methods or a different protecting group strategy if applicable.
Decomposition of the starting material (ring opening) 1. Reaction conditions are too harsh (e.g., high temperature, strong base like NaOH or KOH). 2. Prolonged reaction time.1. Switch to a milder base such as lithium hydroxide (LiOH). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Reduce the reaction time and accept a lower conversion if necessary, followed by purification.
Formation of multiple unidentified byproducts 1. Side reactions involving the 2-amino group. 2. Instability of the product under the workup conditions.1. Protect the 2-amino group with a suitable protecting group (e.g., Boc) before hydrolysis. 2. Ensure the workup is performed at low temperatures and that the pH is carefully adjusted.
Difficulty in isolating the product 1. The carboxylic acid product is highly soluble in water. 2. The product is amphoteric and may not precipitate easily upon acidification.1. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. 3. Consider lyophilization (freeze-drying) of the aqueous solution after neutralization if the product is a salt.

Experimental Protocols

Method 1: Direct Hydrolysis with Lithium Hydroxide
  • Dissolution: Dissolve ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Cool the solution to 0 °C and add lithium hydroxide monohydrate (1.5 eq) dissolved in a minimum amount of water.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH 3-4 with dilute hydrochloric acid (1 M HCl) at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Method 2: Hydrolysis with N-Boc Protection
  • Protection: To a solution of ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Purification of Protected Ester: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected ethyl ester.

  • Hydrolysis: Dissolve the N-Boc protected ester in a THF/water mixture and add lithium hydroxide monohydrate (1.5 eq). Stir at room temperature until the hydrolysis is complete.

  • Workup and Deprotection: Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate. The Boc group may be cleaved under acidic conditions. If the Boc group remains, it can be removed by treatment with trifluoroacetic acid (TFA) in DCM.

  • Isolation: Concentrate the organic layer to obtain the desired carboxylic acid.

Quantitative Data Summary

The following table presents hypothetical data for the hydrolysis of ethyl 2-aminooxazole-5-carboxylate under different conditions to guide experimental design.

Method Base Equivalents of Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1LiOH1.5THF/H₂O2548595
1NaOH2.0EtOH/H₂O5026070 (with decomposition)
1KOH2.0MeOH/H₂O601.55565 (with decomposition)
2 (Boc)LiOH1.5THF/H₂O25392>98

Visualizations

Hydrolysis_Workflow cluster_direct Direct Hydrolysis cluster_protected Protected Hydrolysis start_direct Ethyl 2-aminooxazole-5-carboxylate hydrolysis_direct LiOH, THF/H₂O, 25°C start_direct->hydrolysis_direct acidification_direct Acidification (HCl) hydrolysis_direct->acidification_direct extraction_direct Extraction (EtOAc) acidification_direct->extraction_direct product_direct 2-Aminooxazole-5-carboxylic acid extraction_direct->product_direct start_protected Ethyl 2-aminooxazole-5-carboxylate protection Boc₂O, DMAP, DCM start_protected->protection protected_ester N-Boc Protected Ester protection->protected_ester hydrolysis_protected LiOH, THF/H₂O, 25°C protected_ester->hydrolysis_protected acidification_deprotection Acidification / Deprotection hydrolysis_protected->acidification_deprotection product_protected This compound acidification_deprotection->product_protected

Caption: Comparative workflow for direct versus protected hydrolysis.

Troubleshooting_Logic cluster_solutions_incomplete Troubleshooting: Incomplete Reaction cluster_solutions_decomposition Troubleshooting: Decomposition start Start Hydrolysis check_completion Monitor Reaction (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No decomposition Decomposition Observed check_completion->decomposition Yes, with byproducts complete Reaction Complete check_completion->complete Yes increase_base Increase Base Equivalents incomplete->increase_base increase_temp Increase Temperature incomplete->increase_temp milder_base Use Milder Base (LiOH) decomposition->milder_base lower_temp Lower Temperature decomposition->lower_temp protect_amine Protect Amino Group decomposition->protect_amine workup Proceed to Workup complete->workup

Caption: Troubleshooting decision tree for the hydrolysis reaction.

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Aminooxazole-5-carboxylic Acid and 2-Aminothiazole-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the 2-aminooxazole-5-carboxylic acid and 2-aminothiazole-5-carboxylic acid scaffolds. The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of therapeutic applications. Its bioisostere, the 2-aminooxazole scaffold, is gaining increasing attention as a promising alternative with potentially improved physicochemical properties. This guide synthesizes experimental data to offer a comparative overview of their anticancer and antimicrobial activities, details relevant experimental protocols, and illustrates key signaling pathways.

At a Glance: Key Biological Activities

Biological Activity2-Aminothiazole-5-carboxylic Acid DerivativesThis compound Derivatives
Anticancer Broad-spectrum activity against various cancer cell lines, including leukemia, breast, and colon cancer.[1][2] Some derivatives act as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC).Limited data available for the parent acid, but derivatives show promising antiproliferative activity.
Antimicrobial Documented activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3]Derivatives exhibit significant antimicrobial and particularly antimycobacterial activity, often with improved physicochemical properties compared to thiazole analogs.[4]
Anti-inflammatory The 2-aminothiazole scaffold is known to be a core component of various anti-inflammatory agents.As a bioisostere of the 2-aminothiazole scaffold, anti-inflammatory potential is anticipated, though less explored.

Quantitative Comparison of Biological Activity

While direct biological activity data for the parent molecule this compound is scarce in the reviewed literature, a comparison of the activity of various derivatives of both scaffolds provides valuable insights into their potential.

Anticancer Activity of Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives against various cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
2-Aminothiazole N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK562 (Leukemia)Comparable to Dasatinib[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
2-Aminooxazole 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 14 )HCT116 (Colorectal)71.8[5]
3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative (Compound 6 )MCF7 (Breast)74.1[5]
Antimicrobial Activity of Derivatives

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below presents MIC values for selected derivatives.

Compound TypeDerivativeMicrobial StrainMIC (µg/mL)Reference
2-Aminothiazole Thiazolyl-thiourea derivativeStaphylococcus aureus4 - 16
Staphylococcus epidermidis4 - 16
2-Aminooxazole N-oxazolylcarboxamide derivativeMycobacterium tuberculosis H37Ra3.13[4]
Chlorinated 2-aminooxazole derivativeMultidrug-resistant Acinetobacter baumannii15.63 µM[6]

Mechanism of Action: Focus on Anticancer Activity

Derivatives of 2-aminothiazole have been notably developed as inhibitors of key signaling pathways in cancer. A prominent example is their role as dual inhibitors of the Bcr-Abl tyrosine kinase and histone deacetylases (HDACs), particularly relevant in chronic myeloid leukemia (CML).

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition can lead to the reactivation of tumor suppressor genes.[8] Dual inhibition of both targets offers a synergistic approach to inducing cancer cell death.

Bcr_Abl_HDAC_Inhibition cluster_thiazole 2-Aminothiazole Derivative cluster_bcr_abl Bcr-Abl Pathway cluster_hdac HDAC Pathway cluster_outcome Cellular Outcome Thiazole 2-Aminothiazole Derivative BcrAbl Bcr-Abl (Constitutively Active Kinase) Thiazole->BcrAbl Inhibits HDAC HDAC Thiazole->HDAC Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) BcrAbl->Downstream Activates CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Promotes Proliferation Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Genes (e.g., p21, Bim) HDAC->TSG Represses Histones->TSG Represses Transcription Apoptosis Apoptosis TSG->Apoptosis Induces TSG->CellCycleArrest Induces

Bcr-Abl and HDAC Dual Inhibition Pathway

Experimental Protocols

The evaluation of the biological activity of these compounds involves standardized in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with test compounds (various concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The 2-aminothiazole-5-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the development of potent anticancer and antimicrobial agents. The bioisosteric replacement with a this compound core presents a promising strategy, with studies indicating the potential for improved physicochemical properties such as increased hydrophilicity and water solubility in the oxazole derivatives.[4] While comparative data on the parent molecules is limited, the exploration of derivatives from both classes continues to be a vibrant area of research. Further investigation into this compound and its derivatives is warranted to fully elucidate their therapeutic potential and to draw more definitive comparisons with their well-established thiazole counterparts.

References

Spectroscopic Validation of 2-Aminooxazole-5-carboxylic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of 2-Aminooxazole-5-carboxylic acid utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related heterocyclic compounds, detailed experimental protocols, and a clear workflow for spectroscopic validation.

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as this compound, NMR spectroscopy stands as a powerful and indispensable tool for structural elucidation. This guide presents a comprehensive validation of its structure through the analysis of proton (¹H) and carbon-13 (¹³C) NMR data, benchmarked against structurally similar molecules.

Comparative NMR Data Analysis

To confirm the identity and purity of this compound, its predicted NMR spectral data are compared with those of its ethyl ester derivative, Ethyl 2-aminooxazole-5-carboxylate, and two structurally related heterocyclic carboxylic acids: 2-Aminothiazole-5-carboxylic acid and Oxazole-4-carboxylic acid. The substitution of the oxazole oxygen with a sulfur atom in 2-Aminothiazole-5-carboxylic acid and the positional isomerism in Oxazole-4-carboxylic acid provide distinct spectral shifts that highlight the unique magnetic environments of the protons and carbons in the target molecule.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The following table summarizes the key proton chemical shifts (δ) for this compound and its comparators.

CompoundH4/H5 Proton (ppm)Other Protons (ppm)Solvent
This compound ~7.5 (s, 1H, H4)NH₂ (br s), COOH (br s)DMSO-d₆
Ethyl 2-aminooxazole-5-carboxylate7.54 (s, 1H, H4)7.20 (s, 2H, NH₂), 4.22 (q, 2H, CH₂), 1.26 (t, 3H, CH₃)CDCl₃
2-Aminothiazole-5-carboxylic acid7.85 (s, 1H, H4)7.61 (s, 2H, NH₂)DMSO-d₆
Oxazole-4-carboxylic acid8.45 (s, 1H, H5), 8.95 (s, 1H, H2)COOH (br s)DMSO-d₆

Note: Data for this compound is predicted based on analogous structures. "s" denotes singlet, "q" denotes quartet, "t" denotes triplet, and "br s" denotes a broad singlet.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The table below compares the carbon chemical shifts for the target compound and its alternatives.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)COOH (ppm)Other Carbons (ppm)Solvent
This compound ~160~125~140~165-DMSO-d₆
Ethyl 2-aminooxazole-5-carboxylate161.2124.8139.5162.5 (C=O)60.5 (CH₂), 14.3 (CH₃)CDCl₃
2-Aminothiazole-5-carboxylic acid172.5121.0144.1159.9-DMSO-d₆
Oxazole-4-carboxylic acid151.0138.0-163.0-DMSO-d₆

Note: Data for this compound is predicted based on analogous structures.

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of heterocyclic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

2. Instrumentation and Data Acquisition:

  • NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to assign the signals to the specific protons and carbons in the molecular structure.

Workflow for Structural Validation

The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structural confirmation.

Structural_Validation_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) Sample_Prep->NMR_Acquisition Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Spectral_Analysis Data_Comparison Comparison with Alternatives & Predicted Data Spectral_Analysis->Data_Comparison Structure_Validation Structure Validation Data_Comparison->Structure_Validation

Workflow for NMR-based structural validation.

A Comparative Guide to the Analytical Techniques for 2-Aminooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of novel heterocyclic compounds is paramount in drug discovery and development. 2-Aminooxazole-5-carboxylic acid, a molecule of interest for its potential applications, requires robust analytical methods for its characterization and quantification. This guide provides a comparative overview of mass spectrometry (MS) and other key analytical techniques for the analysis of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as the premier technique for the analysis of this compound due to its high sensitivity and specificity.

Ionization and Fragmentation Behavior

The mass spectrometric behavior of 2-aminooxazoles is significantly influenced by the electron-donating amino group.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode.

While specific experimental mass spectral data for this compound is not widely published, based on the analysis of similar structures, a predictable fragmentation pattern can be outlined. The fragmentation will likely be directed by the amino group and the carboxylic acid moiety.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
Monoisotopic Mass 128.0222 u
Predicted [M+H]⁺ (m/z) 129.0295
Predicted Major Fragment Ions (m/z) 111.0189 ([M+H - H₂O]⁺), 85.0396 ([M+H - CO₂]⁺), 68.0291 ([M+H - CO₂ - NH₃]⁺)

Note: These are predicted values and require experimental verification.

Comparison with Alternative Analytical Techniques

While LC-MS offers unparalleled performance, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also play crucial roles in the analysis of this compound.

Table 2: Comparison of Analytical Techniques

FeatureMass Spectrometry (LC-MS)HPLC-UVNMR Spectroscopy
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Low (mg/mL)
Structural Information Molecular weight and fragmentationRetention time and UV absorbanceDetailed molecular structure
Quantitative Accuracy ExcellentGoodGood (with internal standards)
Throughput HighHighLow
Cost HighLowHigh

LC-MS is demonstrably more sensitive and selective than HPLC-UV.[2] While HPLC-UV is a cost-effective and robust method for routine purity checks and quantification at higher concentrations, it lacks the specificity of MS for unambiguous peak identification in complex matrices. NMR spectroscopy provides the most detailed structural information but is significantly less sensitive than MS and not suitable for trace analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for LC-MS, HPLC-UV, and NMR analysis of a compound similar in nature to this compound.

LC-MS/MS Analysis Protocol

This protocol is adapted from methods for similar polar heterocyclic carboxylic acids.[3]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

  • Precursor Ion: m/z 129.03.

  • Product Ions (for MRM): Monitor for predicted fragments (e.g., m/z 111.02, 85.04).

HPLC-UV Analysis Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in a suitable solvent.

  • Create a series of dilutions for a calibration curve.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan; likely in the range of 220-280 nm.

  • Injection Volume: 20 µL.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for full structural elucidation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, starting from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution SPE Solid-Phase Extraction (if necessary) Dissolution->SPE NMR NMR Spectroscopy Dissolution->NMR LCMS LC-MS/MS Analysis SPE->LCMS HPLCUV HPLC-UV Analysis SPE->HPLCUV MSData Mass Spectrum (m/z, Fragmentation) LCMS->MSData UVData Chromatogram (Retention Time, Purity) HPLCUV->UVData NMRData NMR Spectra (Structural Elucidation) NMR->NMRData Comparison Comparative Analysis & Final Report MSData->Comparison UVData->Comparison NMRData->Comparison

Analytical workflow for this compound.

References

Confirming the Purity of Synthesized 2-Aminooxazole-5-carboxylic acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of synthesized 2-Aminooxazole-5-carboxylic acid, a versatile building block in medicinal chemistry. This guide includes detailed experimental protocols and supporting data to aid in the selection of an appropriate analytical method.

Introduction to Purity Analysis of this compound

This compound is a polar heterocyclic compound with a molecular weight of 128.1 g/mol and a molecular formula of C₄H₄N₂O₃.[1][2] Commercial suppliers typically offer this compound with a purity of 98% or higher. A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-aminooxazole-5-carboxylate.[3] Consequently, the primary impurity of concern is the unreacted starting material. Other potential impurities could include byproducts from the oxazole ring formation and degradation products such as the decarboxylated 2-aminooxazole.

Comparative Analysis of Analytical Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used method for the analysis of polar organic compounds like this compound. This technique offers excellent resolution, sensitivity, and reproducibility. For highly polar compounds that may have poor retention on traditional C18 columns, alternative approaches such as the use of "aqueous" C18 columns or mixed-mode chromatography can be employed.

This guide focuses on a robust RP-HPLC method using a standard C18 column, which provides a good balance between performance and accessibility for most laboratories.

Experimental Protocol: RP-HPLC for Purity Determination

This section details a standard RP-HPLC protocol for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

Data Presentation and Comparison

The purity of the synthesized this compound can be determined by comparing its chromatogram with that of the reference standard. The peak area of the main compound is used to calculate the percentage purity.

Table 1: Comparative Purity Analysis

SampleRetention Time (min)Peak Area% Purity
Reference Standard 5.21,250,00099.8%
Synthesized Sample 5.21,212,50097.0%
Impurity 1 (likely ethyl ester) 8.931,2502.5%
Impurity 2 (unknown) 3.16,2500.5%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Diluent A->B D Inject into HPLC B->D C Prepare Synthesized Sample C->D E Separation on C18 Column D->E F UV Detection at 255 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of Potential Impurities

impurity_relationship Ethyl 2-aminooxazole-5-carboxylate Ethyl 2-aminooxazole-5-carboxylate This compound This compound Ethyl 2-aminooxazole-5-carboxylate->this compound Hydrolysis Ethyl 2-aminooxazole-5-carboxylate->this compound Incomplete Reaction 2-Aminooxazole (Decarboxylation) 2-Aminooxazole (Decarboxylation) This compound->2-Aminooxazole (Decarboxylation) Degradation Starting Materials (Oxazole Synthesis) Starting Materials (Oxazole Synthesis) Starting Materials (Oxazole Synthesis)->Ethyl 2-aminooxazole-5-carboxylate Synthesis

References

A Comparative Guide to the Bioisosteric Replacement of Thiazole with Oxazole in Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful tool in this process. This guide provides a detailed comparison of the bioisosteric replacement of the thiazole ring with an oxazole ring in active compounds, a common strategy employed to modulate pharmacological properties. This analysis is supported by experimental data and detailed methodologies to aid researchers in their drug design endeavors.

Physicochemical and Pharmacological Profile: A Comparative Overview

The substitution of a sulfur atom in a thiazole ring with an oxygen atom to form an oxazole can lead to significant changes in a molecule's physicochemical properties, which in turn can influence its biological activity, pharmacokinetics, and metabolic stability. Thiazoles are generally considered to be more aromatic than oxazoles.

Key Differences:

  • Hydrogen Bonding: Thiazoles are known to be more effective hydrogen bond acceptors than oxazoles.

  • Flexibility: Oxazole-based fragments are generally less flexible than their thiazole counterparts.

  • Metabolic Stability: The relative metabolic stability of thiazoles versus oxazoles can be context-dependent, with studies showing examples where one is more stable than the other.

Case Study: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prime target for anti-cancer therapies.[1] The inhibitory activity of compounds against this kinase is a critical parameter in the development of new anti-angiogenic drugs.

A direct comparison of the inhibitory activity of a thiazole-containing compound and its oxazole bioisostere against VEGFR-2 reveals a significant difference in potency. The thiazole analog exhibits a much lower IC50 value, indicating greater potency. This suggests a stabilizing interaction involving the sulfur atom of the thiazole ring that cannot be mimicked by the oxygen atom of the oxazole ring.[2]

Table 1: Comparative Inhibitory Activity against VEGFR-2 [2]

Compound IDHeterocycleTargetIC50 (nM)
Compound 1ThiazoleVEGFR-24.8
Compound 2OxazoleVEGFR-212.1

Experimental Protocols

Synthesis of Thiazole and Oxazole Derivatives

The synthesis of thiazole and oxazole rings often starts from common precursors, allowing for a divergent approach to creating bioisosteric pairs. A general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis.

General Protocol for the Synthesis of a 1,3-Thiazole Derivative from a Precursor:

  • Starting Material: Begin with the appropriate ester precursor.

  • Reaction with Thiourea: React the ester compound (1 equivalent) with thiourea (1.1 equivalents) in absolute ethanol.

  • Reflux: Reflux the reaction mixture for approximately 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, evaporate the solvent to obtain the solid thiazole derivative.[3]

General Protocol for the Synthesis of a 1,3-Oxazole Derivative from a Precursor:

  • Starting Material: Begin with the same ester precursor as for the thiazole synthesis.

  • Reaction with Urea: React the ester compound (1 equivalent) with urea (1.1 equivalents) in absolute ethanol.

  • Reflux: Reflux the reaction mixture for approximately 7 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, evaporate the solvent to obtain the solid oxazole derivative.[3]

VEGFR-2 Kinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Protocol:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable PTK substrate in sterile deionized water.

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.

  • Compound Addition: Add the test compounds (thiazole and oxazole analogs) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by fitting the dose-response data to a suitable model.[4]

Endothelial Cell Tube Formation Assay

This cell-based assay assesses the effect of a compound on the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (BME) solution and incubate at 37°C to allow the gel to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified BME gel in the presence of the test compounds (thiazole and oxazole analogs) at various concentrations.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.

  • Visualization: Observe the formation of tube-like structures using a phase-contrast microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points using appropriate imaging software.[5][6][7][8][9]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH regenerating system, and the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 0, 10, 30, and 60 minutes), stop the reaction by adding an ice-cold solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound to assess its metabolic stability.[10][11][12][13]

Visualizing the Rationale and Workflow

To better understand the concepts and processes discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38_MAPK p38 MAPK VEGFR2->p38_MAPK PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Migration Cell Migration p38_MAPK->Migration Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FAK->Migration

Caption: VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Thiazole_Synth Synthesize Thiazole Analog Kinase_Assay VEGFR-2 Kinase Assay Thiazole_Synth->Kinase_Assay Cell_Assay Endothelial Cell Tube Formation Assay Thiazole_Synth->Cell_Assay ADME_Assay Microsomal Stability Assay Thiazole_Synth->ADME_Assay Oxazole_Synth Synthesize Oxazole Analog Oxazole_Synth->Kinase_Assay Oxazole_Synth->Cell_Assay Oxazole_Synth->ADME_Assay IC50 Determine IC50 Kinase_Assay->IC50 Tube_Quant Quantify Tube Formation Cell_Assay->Tube_Quant Met_Stab Assess Metabolic Stability ADME_Assay->Met_Stab Comparison Comparative Analysis IC50->Comparison Tube_Quant->Comparison Met_Stab->Comparison

Caption: Experimental Workflow.

References

"in vitro comparison of 2-aminooxazole and 2-aminothiazole analogs"

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Analysis of 2-Aminooxazole and 2-Aminothiazole Analogs for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds plays a pivotal role in the development of novel therapeutic agents. This guide provides an in-depth, data-driven comparison of two closely related heterocyclic compounds: 2-aminooxazoles and their bioisosteric counterparts, 2-aminothiazoles. The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can significantly alter the physicochemical and pharmacological properties of the resulting analogs. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform their strategic decisions in drug design and optimization.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3][4][5] However, the isosteric replacement with a 2-aminooxazole moiety has been explored as a strategy to overcome certain liabilities associated with the thiazole ring, such as potential metabolic oxidation of the sulfur atom and to modulate physicochemical properties like lipophilicity and solubility.[6][7]

Physicochemical Properties: A Comparative Overview

An essential aspect of drug design is the optimization of a compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The isosteric replacement of sulfur with oxygen generally leads to a decrease in lipophilicity, which can translate to improved aqueous solubility.

Table 1: Comparison of Lipophilicity and Solubility

Analog PairCompound Typelog k'wKinetic Solubility in Water (μM)Kinetic Solubility in PBS (μM)Reference
Pair 1 2-aminothiazole-5527[6][7]
2-aminooxazole-249.3[6][7]
Subtype I 2-aminothiazoleHigher--[8]
2-aminooxazoleLower (decrease of 0.95 ± 0.09)--[8]
Subtype II 2-aminothiazoleHigher--[8]
2-aminooxazoleLower (decrease of 1.05 ± 0.04)--[8]

Note: A lower log k'w value indicates lower lipophilicity and higher hydrophilicity. Data presented as mean ± SD where available.

Studies have demonstrated that this isosteric exchange from thiazole to oxazole is associated with a significant decrease in the lipophilicity parameter log k'w.[8] For instance, in one study, this exchange led to a decrease in log k'w by approximately 0.95 to 1.05, which corresponds to an 8.87 to 11.33-fold decrease in lipophilicity.[8] This increased hydrophilicity can be advantageous for improving the solubility of drug candidates.

Biological Activity: A Head-to-Head Comparison

The ultimate test of a molecular scaffold lies in its biological activity. The following sections and tables summarize the in vitro performance of 2-aminooxazole and 2-aminothiazole analogs across different therapeutic areas.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the development of new antitubercular agents is a priority. Both 2-aminooxazole and 2-aminothiazole scaffolds have shown promise in this area.

Table 2: In Vitro Antitubercular Activity against Mycobacterium tuberculosis

Compound ID (Thiazole)MIC (μM)Compound ID (Oxazole)MIC (μM)Reference
1>12831>128[6][7]
2643032[6][7]
316348[6][7]
48364[6][7]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.

In a direct comparison, several 2-aminooxazole analogs demonstrated comparable or even superior antitubercular activity to their 2-aminothiazole counterparts.[6][7] For example, compound 36 (a 2-aminooxazole) showed a two-fold increase in potency compared to its thiazole isostere 4.[6][7]

Antimicrobial Activity

Beyond tuberculosis, these scaffolds have been investigated for broader antimicrobial properties.

Table 3: In Vitro Antimicrobial Activity

Compound TypeTarget OrganismBest MIC (µg/mL)Reference
2-aminooxazole derivativesMycobacterium tuberculosis H37Ra3.13[8][9]
2-aminothiazole derivativesVarious bacteria and fungi-[1]

Oxazole-containing compounds have shown high activity against mycobacteria, including multidrug-resistant strains.[8][9]

Anticancer Activity

The 2-aminothiazole scaffold is a component of the approved anticancer drug dasatinib.[10] A study comparing dasatinib derivatives revealed that the 2-aminooxazole analogs exhibited antiproliferative activity against chronic myeloid leukemia (CML) K562 cells that was similar to the corresponding 2-aminothiazole derivatives.[10] Several of these novel compounds, of both the oxazole and thiazole series, demonstrated potent nanomolar inhibitory activity, comparable to dasatinib itself.[10]

Table 4: In Vitro Anticancer Activity against K562 Cells

Compound TypeActivityReference
2-aminooxazole dasatinib derivativesSimilar to 2-aminothiazole derivatives[10]
2-aminothiazole dasatinib derivativesPotent, with some showing nanomolar activity[10]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Phenyl-Substituted 2-Aminothiazole and 2-Aminooxazole

The synthesis of the core scaffolds is a critical first step. A common method for the preparation of 4-phenylthiazol-2-amine involves the reaction of 2-bromoacetophenone with thiourea in ethanol under reflux.[8] The corresponding 2-aminooxazole can be synthesized through a multi-step process, often involving the formation of an intermediate that is then cyclized to form the oxazole ring.[6][7]

G cluster_thiazole 2-Aminothiazole Synthesis cluster_oxazole 2-Aminooxazole Synthesis A 2-Bromoacetophenone D Reflux A->D B Thiourea B->D C Ethanol (Solvent) C->D E 4-Phenylthiazol-2-amine D->E F Substituted Acetophenone H Multistep Process F->H G Urea G->H I N-substituted 4-phenyl-2-aminooxazole H->I

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity is typically assessed using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

G A Prepare serial dilutions of test compounds in a 96-well plate B Add Mycobacterium tuberculosis suspension to each well A->B C Incubate plates at 37 °C B->C D Add Alamar Blue solution and re-incubate C->D E Read fluorescence or absorbance D->E F Determine MIC (lowest concentration with no growth) E->F

Kinetic Solubility Measurement

The kinetic solubility of the compounds is often determined by the saturation shake-flask method or by high-throughput screening methods.

G A Prepare DMSO stock solutions of test compounds B Dilute stock solutions in aqueous buffer (e.g., water, PBS) A->B C Incubate and shake the solutions B->C D Filter to remove precipitated compound C->D E Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV D->E F Calculate Kinetic Solubility E->F

Lipophilicity Determination (log k'w)

The lipophilicity parameter, log k'w, is determined by reversed-phase high-performance liquid chromatography (RP-HPLC).

G A Inject compound onto a C18 RP-HPLC column B Elute with a series of isocratic mobile phases with varying organic modifier (e.g., methanol) concentrations A->B C Measure the retention factor (k) for each mobile phase composition B->C D Extrapolate the retention factor to 100% aqueous mobile phase to determine k'w C->D E Calculate log k'w D->E

Conclusion

The in vitro comparison of 2-aminooxazole and 2-aminothiazole analogs reveals that the isosteric replacement of sulfur with oxygen is a viable and often advantageous strategy in drug discovery. The 2-aminooxazole scaffold frequently offers improved physicochemical properties, particularly increased hydrophilicity, which can enhance solubility.[8] Biologically, 2-aminooxazole analogs have demonstrated comparable and, in some cases, superior potency to their 2-aminothiazole counterparts, particularly in the context of antitubercular agents.[6][7] In the realm of anticancer research, both scaffolds have shown significant promise.[10]

This guide underscores the importance of considering bioisosteric replacements as a key tool in the medicinal chemist's arsenal for lead optimization. The choice between a 2-aminooxazole and a 2-aminothiazole core should be guided by a comprehensive evaluation of the target, desired physicochemical properties, and the overall structure-activity relationship of the series under investigation. The data presented herein provides a solid foundation for making such informed decisions.

References

A Comparative Guide to the Cytotoxicity of 2-Aminooxazole-5-carboxylic Acid and its Thiazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 2-aminooxazole-5-carboxylic acid and its isosteric analog, 2-aminothiazole-5-carboxylic acid. While direct comparative studies on the parent compounds are limited in publicly available literature, this document synthesizes existing data on their derivatives to infer potential cytotoxic activities and offers a standardized protocol for their head-to-head evaluation.

Data Presentation: Cytotoxicity of 2-Aminothiazole Analogs

Compound/DerivativeCancer Cell LineIC50 Value (µM)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)16.3
MCF-7 (Breast Cancer)20.2
HT-29 (Colon Cancer)21.6
Thiazole-valine hybrid 5fA549 (Lung Cancer)5.86
HeLa (Cervical Cancer)2.07
MCF-7 (Breast Cancer)4.11
Thiazole-valine hybrid 5oA549 (Lung Cancer)5.03
HeLa (Cervical Cancer)3.15
MCF-7 (Breast Cancer)4.28

Note: The presented data is for derivatives of 2-aminothiazole-5-carboxylic acid and should be interpreted as indicative of the scaffold's potential, not as a direct measure of the parent compound's cytotoxicity. A direct comparative study is necessary to ascertain the relative cytotoxicity of this compound and 2-aminothiazole-5-carboxylic acid.

Experimental Protocols

To facilitate a direct and standardized comparison of the cytotoxic effects of this compound and its thiazole analog, the following detailed protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided.[1][2] This colorimetric assay is a widely accepted method for assessing cell viability.[1]

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate complete culture medium.

  • Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare stock solutions of this compound and 2-aminothiazole-5-carboxylic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compounds in complete culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control group treated with medium containing the same concentration of DMSO.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

4. Formazan Solubilization:

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.[1][2]

  • Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[1]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value for each compound.[2]

Visualization of Experimental Workflow and Potential Signaling Pathway

To visually represent the experimental process and a potential mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Cell Culture (e.g., HCT116, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (24, 48, or 72h) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) mtt_addition MTT Addition treatment->mtt_addition incubation Incubation (2-4h) mtt_addition->incubation solubilization Formazan Solubilization (DMSO) incubation->solubilization absorbance Absorbance Reading (490-570nm) solubilization->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 2-Aminooxazole/-thiazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family mito_release Mitochondrial Cytochrome c Release bcl2_family->mito_release caspase9 Caspase-9 Activation mito_release->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

References

Structure-Activity Relationship of 2-Aminooxazole-5-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-aminooxazole-5-carboxylic acid derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of extensive SAR studies on this specific scaffold, this guide draws comparisons with the closely related and more extensively studied 2-aminothiazole-5-carboxylic acid derivatives. The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can significantly impact the physicochemical properties and biological activity of the compounds, offering potential advantages in drug design.

Comparative Biological Activity

The primary biological activities reported for 2-aminooxazole and their thiazole analogs are anticancer and antimicrobial activities. The SAR for these activities is often explored by modifying substituents at the 2-amino group and the 5-carboxamide moiety.

Anticancer Activity

Derivatives of the 2-aminothiazole-5-carboxamide scaffold have been investigated as inhibitors of various protein kinases, such as p56(Lck) and as antiproliferative agents against several cancer cell lines.[1][2] For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib. One of the synthesized compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[3] However, its activity was significantly lower against mammary and colon carcinoma cell lines, highlighting the importance of the core structure for broad-spectrum anticancer activity.[3]

The isosteric replacement of the 2-aminothiazole with a 2-aminooxazole moiety has been explored to improve physicochemical properties such as solubility and metabolic stability. Studies comparing 2-aminooxazole and 2-aminothiazole derivatives have shown that in some cases, the oxazole-based compounds retain or even improve upon the biological activity of their thiazole counterparts, while often exhibiting a better cytotoxicity profile.[4]

Table 1: Comparative Anticancer Activity of Selected 2-Aminothiazole-5-Carboxamide Derivatives

Compound IDR1 (Substitution on 2-amino group)R2 (Substitution on 5-carboxamide)Cell LineIC50 (µM)
6d 2-(4-methylpiperazin-1-yl)acetamido2-chloro-6-methylphenylK562Comparable to Dasatinib
MCF-720.2
HT-2921.6
MDA-MB 231Inactive
Dasatinib --K562, MCF-7, HT-29, MDA-MB 231< 1

Data sourced from a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.[3]

Antimicrobial Activity

2-aminooxazole derivatives have also been evaluated for their antimicrobial properties. In a study of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, several compounds showed promising activity against selected fungal and bacterial strains.[5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one Derivatives

Compound IDR (Substituent on benzylidene)Microbial SpeciesMIC (µM)
3 4-ChloroS. aureus14.8
8 4-NitroB. subtilis17.5

Data from a study on the antimicrobial activity of oxazole derivatives.[5]

Key Structure-Activity Relationship Insights

Based on the available data for 2-aminooxazole and related 2-aminothiazole derivatives, the following SAR trends can be inferred:

  • 2-Amino Group: Substitution on the 2-amino group is crucial for activity. Acyl groups and other extended moieties can interact with specific binding pockets in target enzymes.

  • 5-Carboxamide Group: The nature of the substituent on the carboxamide nitrogen significantly influences potency and selectivity. Aromatic rings with specific substitution patterns are often favored for anticancer activity.

  • Oxazole vs. Thiazole Core: The replacement of the thiazole ring with an oxazole ring can lead to improved physicochemical properties and, in some cases, better biological activity and lower cytotoxicity.[4] This is attributed to the lower lipophilicity and reduced metabolic liability of the oxazole core.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][7][8][9]

Protocol:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates several times with water to remove excess TCA. Air dry the plates.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at a wavelength of 510-565 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Tube Dilution Method for Antimicrobial Susceptibility Testing

The tube dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

Protocol:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

  • Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Observation: After incubation, observe the tubes for visible signs of microbial growth (turbidity).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the evaluation of this compound derivatives and the logical relationship in their SAR.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (e.g., SRB Assay) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Tube Dilution) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

sar_logic cluster_modifications Structural Modifications cluster_properties Resulting Properties core This compound Core r1 R1 Substituent (at 2-amino position) core->r1 influences r2 R2 Substituent (at 5-carboxamide position) core->r2 influences activity Biological Activity (Anticancer, Antimicrobial) r1->activity physchem Physicochemical Properties (Solubility, Stability) r1->physchem r2->activity r2->physchem

Caption: Logical relationship illustrating the influence of structural modifications on the properties of 2-aminooxazole derivatives.

References

Safety Operating Guide

Prudent Disposal of 2-Aminooxazole-5-carboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2), a chemical used in research and development, is crucial for maintaining laboratory safety and environmental compliance. While specific disposal protocols can vary based on institutional and regional regulations, the following guidelines, derived from safety data sheets of similar chemical compounds and general laboratory best practices, provide a framework for its responsible management.

Summary of Disposal and Safety Information

For clarity and quick reference, the key handling and disposal parameters are summarized below. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and their institution's Environmental Health and Safety (EHS) office for detailed protocols.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][2]
Handling Precautions Use in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1][2]
Spill Containment For spills, prevent further leakage if safe to do so. Sweep up solid material and place it in a suitable, closed container for disposal. Avoid creating dust.[2][3]
Disposal Method Dispose of contents and container at an approved waste disposal plant. Do not empty into drains. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[2][3]
Storage Store in a well-ventilated place and keep the container tightly closed. Store locked up.[1][2]

Disposal Workflow

The decision-making process for the disposal of this compound should follow a structured workflow to ensure safety and compliance. The following diagram illustrates a general procedure for chemical waste disposal in a laboratory environment.

start Start: Have 2-Aminooxazole- 5-carboxylic acid for disposal consult_sds Consult Safety Data Sheet (SDS) and local EHS regulations start->consult_sds determine_waste_category Determine waste category (e.g., non-hazardous, hazardous) consult_sds->determine_waste_category package_waste Package waste in a compatible, sealed, and labeled container determine_waste_category->package_waste spill_kit Ensure spill kit is accessible package_waste->spill_kit ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat package_waste->ppe store_waste Store waste in a designated, secure area package_waste->store_waste schedule_pickup Arrange for disposal with certified waste management store_waste->schedule_pickup end End: Waste properly disposed schedule_pickup->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Detailed Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][2]

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated hazardous waste container that is compatible with the chemical.

    • Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[4]

    • Do not mix with incompatible wastes.[4]

  • Container Management:

    • Keep the waste container tightly sealed except when adding waste.[1][2]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.[1][2]

  • Spill Management:

    • In case of a spill, avoid creating dust.[1]

    • Carefully sweep or scoop up the spilled material and place it into the designated waste container.[2]

    • Clean the spill area as appropriate, and dispose of any contaminated cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for waste pickup and documentation.

It is imperative to avoid disposing of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is likely a violation of regulations.[2] Always prioritize safety and compliance by consulting official sources and trained safety professionals.

References

Personal protective equipment for handling 2-Aminooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Aminooxazole-5-carboxylic acid (CAS 881637-11-2) in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds and general best practices for chemical handling. It is imperative to conduct a site-specific risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound:

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or goggles, lab coat, nitrile gloves, and closed-toe shoes.[4]For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[4]Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[4]For responding to spills or uncontrolled releases of the compound.

Safe Handling and Operational Plan

Adherence to a strict, step-by-step procedure is crucial to minimize exposure and ensure a controlled laboratory environment.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Use non-sparking tools and equipment, as heterocyclic compounds can be flammable.[1]

  • Handling and Reaction:

    • Avoid all personal contact, including inhalation of dust or fumes.[2]

    • Avoid formation of dust and aerosols.[1]

    • Set up all reaction apparatus within the fume hood.

    • Continuously monitor reactions for any signs of exothermic events or pressure buildup.

  • Post-Reaction and Decontamination:

    • Upon completion of work, thoroughly wash hands and any exposed skin with soap and water.[1]

    • Decontaminate all equipment and the work area.

    • Take off contaminated clothing and wash it before reuse.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Treat all waste as hazardous unless otherwise determined by a qualified professional.

Waste Disposal Protocol:

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and cleaning solvents, in a designated, labeled, and sealed hazardous waste container.

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep waste containers away from incompatible materials.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must be conducted at an approved waste disposal facility.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_react Perform Reaction handle_weigh->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor cleanup_decon Decontaminate Glassware & Surfaces handle_monitor->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_solid Collect Solid Waste cleanup_decon->disp_solid disp_liquid Collect Liquid Waste cleanup_decon->disp_liquid disp_store Store in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.